3-Methylpiperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGMWWXJUXDNJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Record name | 3-METHYLPIPERIDINE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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DSSTOX Substance ID |
DTXSID4029195 | |
| Record name | 3-Methylpiperidine | |
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Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
3-methylpiperidine appears as a colorless liquid with a characteristic odor. Less dense than water. Contact may cause severe irritation to skin, eyes, and mucous membranes. Toxic by ingestion, inhalation and skin absorption. | |
| Record name | 3-METHYLPIPERIDINE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
626-56-2 | |
| Record name | 3-METHYLPIPERIDINE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 3-Methylpiperidine | |
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| Record name | 3-Methylpiperidine | |
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| Record name | Piperidine, 3-methyl- | |
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| Record name | 3-methylpiperidine | |
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| Record name | 3-METHYLPIPERIDINE | |
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Foundational & Exploratory
3-Methylpiperidine: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 626-56-2
This technical guide provides an in-depth overview of 3-Methylpiperidine, a heterocyclic organic compound with significant applications in pharmaceutical and chemical synthesis. It is intended for researchers, scientists, and professionals involved in drug development and organic chemistry.
Chemical and Physical Properties
This compound, also known as 3-pipecoline, is a colorless to pale yellow liquid at room temperature with a characteristic amine-like, fishy, or ammoniacal odor.[1] It is a cyclic amine and a derivative of piperidine with a methyl group at the 3-position.[1] Its chemical structure consists of a six-membered nitrogen-containing saturated ring.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 626-56-2 | [1] |
| Molecular Formula | C6H13N | [1][2][3] |
| Molecular Weight | 99.17 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Amine-like, fishy, ammoniacal | [1] |
| Boiling Point | 123 - 126 °C at 763 mmHg | [5][6] |
| Melting Point | -24 °C | [5] |
| Density | 0.845 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.447 | [6] |
| Solubility | Miscible with water and common organic solvents | [1][3][5][7] |
| Flash Point | 8 °C (46.4 °F) - closed cup | [5] |
| pKa | 11.07 (+1) at 25°C | [1] |
| Vapor Pressure | 12.1 mmHg at 25°C | |
| Vapor Density | 3.42 (air=1) | [8] |
Synthesis and Manufacturing
The industrial production of this compound can be achieved through various synthetic routes. One common method involves the catalytic hydrogenation of 3-methylpyridine (3-picoline). This reaction is typically carried out at elevated temperatures (50-100 °C) and hydrogen pressures (3-5 MPa) using catalysts such as nickel or platinum.[9]
Another documented synthesis route involves the catalytic cyclization of 2-methyl-1,5-diaminopentane in the gaseous phase over metal oxide catalysts at temperatures between 300-400 °C.[10]
A general laboratory-scale synthesis workflow is depicted below:
Caption: General synthesis workflow for this compound.
Applications in Drug Development and Organic Synthesis
This compound serves as a crucial building block and intermediate in the synthesis of a wide range of pharmaceutical compounds and other specialty chemicals.[1][3][11] Its nucleophilic nature, owing to the secondary amine group, allows it to participate in various chemical transformations such as alkylation and acylation reactions.[1][11]
Key applications include its use as a reactant for the synthesis of:
-
Phenylpropenamide derivatives with anti-hepatitis B virus activity.[3][7]
-
CB2 receptor agonists for the treatment of chronic pain.[3][7]
The following diagram illustrates the role of this compound as a precursor in the synthesis of various bioactive molecules.
References
- 1. Page loading... [guidechem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 4. (R)-3-Methylpiperidine | C6H13N | CID 6427444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.fi [fishersci.fi]
- 6. This compound 99 626-56-2 [sigmaaldrich.com]
- 7. This compound, 97% | Fisher Scientific [fishersci.ca]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. 3 methylpiperidine [3_methylpiperidine.sincerechemicals.com]
- 10. US5714610A - Process for the preparation of this compound and 3-methylpyridine by catalytic cyclization of 2-methyl-1, 5-diaminopentane - Google Patents [patents.google.com]
- 11. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Chemical Structure and Stereoisomers of 3-Methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylpiperidine, a substituted derivative of piperidine, is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its rigid, saturated ring system, combined with the presence of a chiral center, provides a valuable platform for the design of novel therapeutic agents. The stereochemistry of the methyl group at the 3-position profoundly influences the molecule's three-dimensional shape, and consequently, its biological activity and pharmacokinetic properties. This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, physicochemical properties, and experimental protocols related to the synthesis and resolution of this compound stereoisomers.
Chemical Structure and Identification
This compound is a secondary amine with a methyl group substituted at the third carbon atom of the piperidine ring.
Molecular Formula: C₆H₁₃N[1]
Molecular Weight: 99.17 g/mol [1]
Synonyms: 3-Pipecoline, β-Pipecoline[2]
The presence of a chiral center at the C3 position gives rise to two enantiomers: (R)-3-methylpiperidine and (S)-3-methylpiperidine. The racemic mixture is the most commonly available form.
| Compound | IUPAC Name | CAS Number |
| Racemic this compound | This compound | 626-56-2 |
| (R)-3-Methylpiperidine | (3R)-3-methylpiperidine | 16078-25-4[1] |
| (S)-3-Methylpiperidine | (3S)-3-methylpiperidine | 17305-22-5[2][3] |
Stereoisomerism
The tetrahedral carbon at the 3-position of the piperidine ring is bonded to four different groups (a hydrogen atom, a methyl group, and two different carbon atoms within the ring), making it a stereocenter. This results in the existence of a pair of enantiomers, which are non-superimposable mirror images of each other.
The (R) and (S) designations are assigned based on the Cahn-Ingold-Prelog priority rules. The spatial arrangement of the methyl group relative to the rest of the piperidine ring is the key differentiating feature between the two enantiomers. This stereochemical difference is critical in drug design, as biological systems, being chiral themselves, often exhibit stereospecific interactions.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological disposition. While the properties of the racemic mixture are well-documented, data for the individual enantiomers are less commonly reported.
| Property | Racemic this compound | (R)-3-Methylpiperidine | (S)-3-Methylpiperidine |
| Appearance | Colorless to light yellow liquid | - | - |
| Boiling Point | 124-126 °C | - | - |
| Melting Point | -24 °C | - | - |
| Density | 0.845 g/mL at 25 °C | - | - |
| pKa | 11.23 (predicted) | - | - |
| Refractive Index (n²⁰/D) | 1.447 | - | - |
| Optical Rotation ([α]²⁰/D) | 0° (racemic) | Negative (-) | Positive (+)[2] |
Note: Specific optical rotation values for the pure enantiomers are not consistently reported in publicly available literature and should be determined experimentally.
Experimental Protocols
Synthesis of Racemic this compound via Hydrogenation of 3-Picoline
A common and effective method for the synthesis of racemic this compound is the catalytic hydrogenation of 3-picoline (3-methylpyridine).
References
(S)-3-Methylpiperidine: A Chiral Building Block for Modern Drug Discovery
(An In-depth Technical Guide)
Introduction
(S)-3-Methylpiperidine is a chiral heterocyclic organic compound that has emerged as a crucial building block in medicinal chemistry and pharmaceutical development.[1] The piperidine scaffold is one of the most prevalent N-heterocycles found in drugs approved by the US Food and Drug Administration (FDA).[2] The introduction of a chiral center, as in (S)-3-Methylpiperidine, provides the stereochemical specificity often required for potent and selective interaction with biological targets.[] As the pharmaceutical industry increasingly focuses on single-enantiomer drugs to improve efficacy and reduce side effects, the demand for versatile and enantiomerically pure intermediates like (S)-3-Methylpiperidine has grown significantly.[4][5] This guide provides a technical overview of its properties, synthesis, applications, and safety, tailored for professionals in drug discovery and chemical research.
Physicochemical and Safety Data
(S)-3-Methylpiperidine is a colorless to pale yellow liquid with a characteristic amine-like odor.[6][7] It is a flammable and corrosive compound requiring careful handling.[8] Below is a summary of its key physical, chemical, and safety properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 626-56-2 (Racemate) | 17305-22-5 ((S)-enantiomer)[9][10] |
| Molecular Formula | C₆H₁₃N | |
| Molecular Weight | 99.17 g/mol | [11] |
| Appearance | Colorless to pale yellow liquid | [6][7] |
| Boiling Point | 125-126 °C at 763 mmHg | [12] |
| Melting Point | -24 °C | [7] |
| Density | 0.845 g/mL at 25 °C | [12] |
| Refractive Index (n20/D) | 1.447 | [12] |
| Flash Point | 8 °C / 46.4 °F | [7] |
| Water Solubility | Miscible | [7] |
| pKa | 10.49 ± 0.10 (Predicted) | [10] |
Table 2: Hazard and Safety Information
| Identifier | Description | Source(s) |
| GHS Pictograms | Flame, Corrosion, Exclamation Mark | [12] |
| Signal Word | Danger | [8] |
| Hazard Statements | H225: Highly flammable liquid and vapor.H302: Harmful if swallowed.H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.H318/H319: Causes serious eye damage / Causes serious eye irritation.H335: May cause respiratory irritation. | [8][13] |
| Precautionary Statements | P210: Keep away from heat, sparks, open flames.P261: Avoid breathing vapors.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [13] |
Synthesis of (S)-3-Methylpiperidine
The enantioselective synthesis of chiral piperidines is a significant area of research, with several effective strategies developed to access enantiomerically pure compounds like (S)-3-Methylpiperidine. These methods are crucial for providing the necessary materials for drug development pipelines.
Caption: Key synthetic strategies for producing enantiopure (S)-3-Methylpiperidine.
Key synthetic approaches include:
-
Catalytic Asymmetric Hydrogenation: This is one of the most direct and atom-economical methods. It involves the asymmetric reduction of pyridine or 3-methylpyridine precursors using chiral metal catalysts, often based on rhodium (Rh) or iridium (Ir).[2][4][14] A notable development is the rhodium-catalyzed asymmetric reductive Heck reaction, which can produce 3-substituted tetrahydropyridines with high yield and enantioselectivity, which are then reduced to the corresponding piperidines.[15][16][17]
-
Chiral Auxiliary-Mediated Synthesis: This classical strategy involves temporarily attaching a chiral molecule (an auxiliary) to a precursor to direct a stereoselective reaction.[18] For example, chiral amino alcohols like (R)-phenylglycinol can be used to form rigid bicyclic systems that control the stereochemistry of subsequent alkylation or reduction steps.[19] After the desired stereocenter is set, the auxiliary is removed to yield the enantiopure product.[18]
-
Resolution of Racemates: Racemic this compound can be separated into its constituent enantiomers through classical resolution (forming diastereomeric salts with a chiral acid) or kinetic resolution, where one enantiomer reacts faster with a chiral catalyst or enzyme.
-
Enantioselective C-H Functionalization: Modern methods have been developed for the catalytic, regio- and enantio-selective functionalization of C-H bonds in acyclic amines to construct the chiral piperidine ring.[20]
Example Experimental Protocol: Rh-Catalyzed Asymmetric Synthesis
The following protocol is a representative example for the synthesis of enantioenriched 3-substituted piperidines, adapted from a rhodium-catalyzed asymmetric reductive Heck reaction methodology.[15][16] This process involves the formation of a 3-substituted tetrahydropyridine intermediate, which is subsequently reduced.
Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate (Intermediate)
-
Under a nitrogen atmosphere, dissolve sodium borohydride (NaBH₄, 20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) and cool the solution to -78 °C.
-
Add phenyl chloroformate (20 mmol) dropwise to the solution.
-
Maintain the reaction at -78 °C for 3 hours.
-
Quench the reaction by adding water (50 mL).
-
Extract the mixture twice with diethyl ether (Et₂O, 30 mL each).
-
Combine the organic layers and wash sequentially with 1N NaOH (twice) and 1N HCl (twice).
-
Dry the organic layer over sodium sulfate, filter, and remove the solvent by evaporation.
-
Purify the crude product using a short silica gel pad with an acetone/hexane gradient to yield the dihydropyridine intermediate.[15]
Step 2: Rh-Catalyzed Asymmetric Cross-Coupling
-
To a sealed vial under an argon atmosphere, add [Rh(cod)OH]₂ (3 mol%) and a chiral ligand such as (S)-Segphos (7 mol%).[15]
-
Add toluene (0.25 mL), tetrahydropyran (0.25 mL), water (0.25 mL), and an aqueous solution of cesium hydroxide (CsOH, 50 wt%, 2.0 equiv).
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add the boronic acid (e.g., an arylboronic acid, 3.0 equiv) followed by the dihydropyridine intermediate from Step 1 (1.0 equiv).
-
Stir the resulting mixture at 70 °C for 20 hours.
-
After cooling, dilute the mixture with Et₂O (5 mL) and pass it through a silica plug.
-
Remove the solvent in vacuo and purify by flash chromatography to obtain the enantioenriched 3-substituted tetrahydropyridine.[15]
Step 3: Reduction to 3-Substituted Piperidine
-
The resulting tetrahydropyridine can be reduced to the final piperidine product using standard reduction methods, such as catalytic hydrogenation (e.g., H₂, Pd/C), to yield the desired enantioenriched 3-substituted piperidine.[16]
Applications in Drug Development
The (S)-3-methylpiperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules and clinical drug candidates.[2][21] Its structural rigidity and chiral nature are key to achieving high-affinity binding and selectivity for various biological targets.
References
- 1. nbinno.com [nbinno.com]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. fishersci.fi [fishersci.fi]
- 8. fishersci.com [fishersci.com]
- 9. (3S)-3-methylpiperidine | 17305-22-5; 626-56-2 | Buy Now [molport.com]
- 10. (S)-(+)-3-METHYLPIPERIDINE | 17305-22-5 [amp.chemicalbook.com]
- 11. (3S)-3-methylpiperidine | C6H13N | CID 641100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 16. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 18. (3S)-3-methylpiperidine | 17305-22-5 | Benchchem [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
3-Methylpiperidine solubility and stability data
An In-depth Technical Guide on the Solubility and Stability of 3-Methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of this compound, a crucial heterocyclic compound used as a building block in the synthesis of various pharmaceutical agents and specialty chemicals. Understanding its physicochemical properties is paramount for its effective use in research, development, and manufacturing.
Solubility Data
The solubility of this compound is a critical parameter for its application in various solvent systems. While qualitatively described as miscible with common organic solvents, quantitative data provides more precise insights for formulation and process development.
Quantitative Solubility Data
A summary of the quantitative solubility of this compound in various solvents at 25°C is presented in Table 1.
Table 1: Quantitative Solubility of this compound at 25°C
| Solvent | Solubility (g/L) |
| Ethanol | 2596.2 |
| Methanol | 2356.27 |
| Ethyl Acetate | 1976.77 |
| n-Butanol | 2157.61 |
| n-Propanol | 1857.39 |
| Acetone | 1653.21 |
| 1,4-Dioxane | 1460.4 |
| Isopropanol | 1294.94 |
| Acetonitrile | 1162.81 |
| Methyl Acetate | 1063.05 |
| Isobutanol | 911.88 |
| N,N-Dimethylformamide (DMF) | 777.0 |
| Toluene | 420.3 |
| Water | 3.73 |
Data sourced from Scent.vn[1]
It is important to note that while the table provides a specific value for water solubility, other sources describe this compound as "miscible" or "fully miscible" with water.[2][3] Furthermore, studies on the liquid-liquid equilibrium of the this compound-water system indicate temperature-dependent miscibility, suggesting the potential for a phase split under certain conditions.[4] This discrepancy highlights the need for careful consideration of the intended application's temperature and concentration when preparing aqueous solutions of this compound.
Stability Data
This compound is generally stable under normal storage conditions. However, its reactivity and potential for degradation under specific environmental stresses are important considerations for ensuring its quality and safety.
General Stability and Storage
-
General Stability: Stable under recommended storage conditions.[5]
-
Storage Recommendations: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from heat, sparks, open flames, and direct sunlight.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide.[6]
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, inferences can be drawn from studies on similar secondary amines and piperidine derivatives.
-
Oxidative Degradation: As a secondary amine, this compound is susceptible to oxidation. The initial step likely involves the formation of an amine radical through electron abstraction from the nitrogen atom or hydrogen abstraction from the α-carbon.[7] Further oxidation can lead to the formation of hydroxylamines and nitrones.[8]
-
Photo-oxidation: In the presence of light and atmospheric oxidants like hydroxyl radicals (•OH), piperidine derivatives can undergo degradation. This process can be initiated by H-abstraction from both the N-H and C-H bonds, leading to a variety of degradation products.[1][4][9][10]
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur, leading to the release of hazardous vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6] Studies on similar heterocyclic amines suggest that the degradation mechanism can involve ring opening and fragmentation.
A proposed general degradation pathway for this compound is illustrated in the diagram below.
Caption: Proposed degradation pathways for this compound.
Experimental Protocols
The following sections detail standardized methodologies for determining the solubility and assessing the stability of this compound.
Protocol for Determining Quantitative Solubility
This protocol outlines a gravimetric method for determining the solubility of this compound in a given solvent at a specific temperature.
Objective: To quantitatively determine the solubility of this compound.
Materials:
-
This compound (high purity)
-
Selected solvent (analytical grade)
-
Analytical balance (±0.0001 g)
-
Temperature-controlled shaker bath
-
Sealed vials
-
Volumetric flasks
-
Syringe filters (compatible with the solvent)
-
Rotary evaporator or vacuum oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess of this compound to a known volume of the selected solvent in a sealed vial.
-
Place the vial in a temperature-controlled shaker bath set to the desired temperature.
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Allow the solution to settle.
-
Carefully withdraw a known volume of the supernatant using a volumetric pipette.
-
Filter the withdrawn sample through a syringe filter to remove any undissolved micro-droplets.
-
-
Gravimetric Analysis:
-
Transfer the filtered saturated solution to a pre-weighed, dry volumetric flask.
-
Determine the mass of the solution.
-
Carefully evaporate the solvent using a rotary evaporator or a vacuum oven at a temperature below the boiling point of this compound.
-
Once the solvent is completely removed, dry the flask to a constant weight.
-
The final weight of the flask minus its initial tare weight gives the mass of dissolved this compound.
-
-
Calculation:
-
Calculate the solubility in g/L using the mass of the dissolved this compound and the volume of the aliquot taken.
-
Caption: Experimental workflow for solubility determination.
Protocol for Stability Assessment (Stress Testing)
This protocol describes a general approach for stress testing to evaluate the stability of this compound under various conditions, in line with principles from ICH guidelines.
Objective: To assess the stability of this compound under thermal and photolytic stress.
A. Thermal Stability Testing:
Materials:
-
This compound
-
Sealed, inert glass vials
-
Ovens or climate chambers capable of maintaining temperatures at increments above ambient (e.g., 40°C, 50°C, 60°C).
-
Analytical instrumentation for purity assessment (e.g., GC-MS, HPLC).
Procedure:
-
Sample Preparation:
-
Place a known amount of this compound into several sealed, inert glass vials.
-
-
Exposure:
-
Place the vials in ovens set at predetermined elevated temperatures.
-
Withdraw samples at specified time points (e.g., 1, 3, 7, 14, and 30 days).
-
-
Analysis:
-
At each time point, analyze the samples for purity and the formation of degradation products using a validated analytical method (e.g., GC-MS or HPLC).
-
Compare the results to a control sample stored at the recommended storage temperature.
-
B. Photostability Testing:
Materials:
-
This compound
-
Photostability chamber with a controlled light source (e.g., xenon lamp) capable of providing a specified light exposure (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
UV-transparent and opaque sample containers.
-
Analytical instrumentation for purity assessment.
Procedure:
-
Sample Preparation:
-
Place this compound in both UV-transparent and opaque (control) containers.
-
-
Exposure:
-
Expose the samples in the photostability chamber for a defined duration.
-
-
Analysis:
-
After exposure, analyze both the exposed and control samples for purity and degradation products.
-
Significant degradation in the transparent container compared to the control indicates photosensitivity.
-
Caption: Logical relationships in stability assessment.
This technical guide provides foundational data and methodologies for working with this compound. For specific applications, it is recommended to perform detailed experimental verification of solubility and stability under the conditions of intended use.
References
- 1. scent.vn [scent.vn]
- 2. Page loading... [guidechem.com]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Liquid to Liquid Thermal Shock Test | ESPEC CORP. [espec.co.jp]
- 6. Piperidine, 3-methyl- [webbook.nist.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Piperidine, 3-methyl- (CAS 626-56-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. galaxy.ai [galaxy.ai]
- 10. embibe.com [embibe.com]
The Biological Versatility of 3-Methylpiperidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-methylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its inherent structural features, including a chiral center and a basic nitrogen atom, allow for diverse chemical modifications, leading to derivatives with significant therapeutic potential across various disease areas. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, with a focus on their analgesic, anticancer, and antiviral properties. Detailed experimental protocols for their synthesis and biological evaluation are provided, alongside visualizations of key signaling pathways they modulate.
Analgesic Activity of 3-Methyl-4-(N-phenylamido)piperidines
A significant area of research for this compound derivatives has been in the development of potent and short-acting analgesics, particularly derivatives of fentanyl. Structure-activity relationship (SAR) studies have demonstrated that the introduction of a methyl group at the 3-position of the piperidine ring can significantly influence analgesic potency and duration of action.
Quantitative Analgesic Activity Data
The analgesic potency of a series of 3-methyl-4-(N-phenylamido)piperidine derivatives has been evaluated using the mouse hot-plate test, with results compared to morphine and fentanyl. The data is summarized in the table below.
| Compound | Diastereomer | ED₅₀ (mg/kg, IV) | Potency Ratio vs. Morphine | Potency Ratio vs. Fentanyl | Duration of Action (min at 2x ED₅₀) |
| 40 | cis | - | - | - | ~2 |
| 42 | cis | - | 13,036 | 29 | - |
| 43 | trans | - | 2778 | 6 | ~2 |
| 47 | - | - | - | - | ~2 |
| 57 | - | - | - | - | ~2 |
| Fentanyl | - | - | - | 1 | ~10 |
| Morphine | - | - | 1 | - | - |
Data extracted from "Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics"[1]. Specific ED₅₀ values for all compounds were not provided in the source material.
Experimental Protocol: Mouse Hot-Plate Test for Analgesia
The hot-plate test is a standard method for assessing the central analgesic activity of compounds.[2][3][4][5][6]
Objective: To determine the latency of a nociceptive response to a thermal stimulus in mice following the administration of a test compound.
Apparatus:
-
Hot plate apparatus with a metal surface maintained at a constant temperature (typically 52-55°C).
-
Transparent cylindrical restrainer to confine the mouse to the hot plate surface.
-
Timer.
Procedure:
-
Acclimatization: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Baseline Latency: Place each mouse individually on the hot plate and start the timer. Observe for nocifensive behaviors such as paw licking, paw shaking, or jumping. Record the time (in seconds) until the first nocifensive response. This is the baseline latency. A cut-off time (e.g., 60 seconds) should be established to prevent tissue damage.
-
Compound Administration: Administer the this compound derivative or control substance (e.g., vehicle, morphine) intravenously (IV).
-
Post-treatment Latency: At predetermined time intervals after compound administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the response latency as described in step 2.
-
Data Analysis: The analgesic effect is determined by a significant increase in the response latency compared to the baseline and vehicle-treated groups. The ED₅₀ (the dose that produces a maximal analgesic effect in 50% of the animals) can be calculated from the dose-response curve.
Opioid Receptor Signaling Pathway
The analgesic effects of these this compound derivatives are primarily mediated through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs).[7] Activation of the μ-opioid receptor (MOR) initiates a signaling cascade that leads to the inhibition of neuronal activity and a reduction in pain transmission.
References
- 1. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
- 6. jcdr.net [jcdr.net]
- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
3-Methylpiperidine: A Comprehensive Technical Guide to Safety, Handling, and MSDS Information
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 3-Methylpiperidine. The following sections detail the hazards, protective measures, emergency procedures, and physical and chemical properties of this compound, presented in a format tailored for laboratory and drug development professionals.
Chemical Identification and Physical Properties
This compound, also known as 3-Pipecoline, is a cyclic secondary amine with the chemical formula C₆H₁₃N.[1] It is a colorless to pale yellow liquid with a characteristic amine-like odor.[2][3] It is less dense than water and is fully miscible with water.[3][4][5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃N | [2][3] |
| Molecular Weight | 99.17 g/mol | [2][6][7] |
| CAS Number | 626-56-2 | [2][8] |
| EC Number | 210-953-6 | [4][9] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Odor | Amine-like | [3] |
| Boiling Point | 123 - 126 °C | [3][9] |
| Melting Point | -24 °C | [3] |
| Flash Point | 8 °C / 46.4 °F | [3][8] |
| Density | 0.845 g/cm³ at 25 °C | [4][9] |
| Vapor Density (Air=1) | 3.42 | [4] |
| Water Solubility | Fully miscible | [3][4] |
| Refractive Index | n20/D 1.447 | [9] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical.[8] It is a highly flammable liquid and vapor.[4][9] It is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[4]
Table 2: GHS Classification for this compound
| Hazard Class | Category | Hazard Statement | Source(s) |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor | [4][9] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [4] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [4][9] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [4][9] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | [4][9] |
Hazard Pictograms:
Safe Handling and Storage Protocols
Proper handling and storage of this compound are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
Handling
-
Ventilation: Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or butyl rubber are recommended), chemical-resistant clothing, and chemical safety goggles or a face shield. In case of inadequate ventilation, use a NIOSH/MSHA-approved respirator for organic vapors.[8]
-
Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[4]
-
Ignition Sources: Keep away from open flames, hot surfaces, and sparks.[8] Use non-sparking tools and take precautionary measures against static discharge by grounding and bonding containers and equipment during transfer.[8]
Storage
-
Conditions: Store in a cool, dry, and well-ventilated place.[4][8] Keep the container tightly closed.[4][8]
-
Incompatible Materials: Segregate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8][10]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible in the storage and handling areas.
Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of exposure or a spill.
First Aid Measures
-
Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] If the person is not breathing, give artificial respiration.[8] Seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water and soap.[4] If skin irritation occurs, get medical advice/attention.[4]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[8] Seek immediate medical attention.[8]
-
Ingestion: If swallowed, rinse the mouth with water.[4] Do NOT induce vomiting.[8] Call a poison center or doctor/physician if you feel unwell.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[4] Water spray can be used to cool containers.[8]
-
Unsuitable Extinguishing Media: A direct water jet may be ineffective and can spread the fire.[2]
-
Specific Hazards: Highly flammable liquid and vapor.[4] Vapors are heavier than air and may travel to a source of ignition and flash back.[5][10] Containers may explode when heated.[5][10] Combustion may produce toxic gases, including nitrogen oxides and carbon monoxide.[4][8]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[4][8]
Accidental Release Measures
-
Personal Precautions: Evacuate the area and eliminate all ignition sources.[5] Ensure adequate ventilation.[5] Wear appropriate personal protective equipment.[4]
-
Environmental Precautions: Prevent the substance from entering drains or watercourses.[4]
-
Cleanup Methods: For small spills, absorb with an inert, non-combustible material such as sand, earth, or vermiculite.[4][5] Collect the material into a labeled container for disposal.[4] For large spills, dike the area to contain the spill.[5]
Toxicological and Ecological Information
Toxicological Information
The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[4] Acute effects include irritation to the skin, eyes, and respiratory system.[4] It is harmful if swallowed.[4] To date, the chronic health effects of this compound have not been fully investigated.[4]
Table 3: Ecotoxicity Data
| Test | Species | Result | Source(s) |
| LC50 (96 hours) | Fathead minnow | 259.71 mg/L (Predicted) | [4] |
Ecological Information
This compound is considered to be not toxic to the aquatic environment based on predicted data.[4] It is not readily biodegradable and has a low potential for bioaccumulation.[4] Due to its water solubility, it is likely to be mobile in the environment.[4][8]
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[4][8]
-
Conditions to Avoid: Keep away from heat, sparks, open flames, static discharge, and direct sunlight.[4][8]
-
Incompatible Materials: Strong oxidizing agents, acids, bases, acid anhydrides, and acid chlorides.[8][10]
-
Hazardous Decomposition Products: When heated to decomposition, it may emit toxic vapors of nitrogen oxides, carbon monoxide, and carbon dioxide.[4][8]
-
Hazardous Polymerization: Hazardous polymerization does not occur.[4][8]
Experimental Protocols
Detailed experimental methodologies for the toxicological data presented in safety data sheets are often not publicly available. The data is typically generated following standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA). For instance, acute oral toxicity (LD50) is often determined using a protocol similar to OECD Test Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method). Skin irritation studies generally follow guidelines like OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). Researchers requiring detailed experimental protocols should refer to these standardized guidelines.
Disposal and Transportation
Disposal
Dispose of unused product and contaminated packaging in accordance with local, regional, and national regulations.[2][4] Waste should be handled as hazardous.[2] It is recommended to use a licensed professional waste disposal service.
Transportation
This compound is regulated for transport.
Table 4: Transportation Information
| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group | Source(s) |
| DOT | UN2733 | AMINES, FLAMMABLE, CORROSIVE, N.O.S. (Piperidine, 3-methyl-) | 3 (Subsidiary Hazard 8) | II | [8] |
This guide is intended to provide comprehensive safety and handling information for this compound for use by trained professionals. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
- 1. Piperidine, 3-methyl- [webbook.nist.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.fi [fishersci.fi]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. (R)-3-Methylpiperidine | C6H13N | CID 6427444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (3S)-3-methylpiperidine | C6H13N | CID 641100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. This compound 99 626-56-2 [sigmaaldrich.com]
- 10. Page loading... [wap.guidechem.com]
The Elusive Presence of 3-Methylpiperidine in Nature: A Technical Guide to Its Occurrence and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylpiperidine, a heterocyclic amine, is a valuable building block in the synthesis of a diverse range of pharmaceutical and agrochemical compounds.[1][2] While its synthetic routes are well-established, its natural occurrence is more enigmatic. This technical guide provides a comprehensive overview of the current understanding of this compound in the natural world, including its known sources, and presents generalized protocols for its isolation. Due to the limited specific data on this compound, this guide also discusses the broader context of piperidine alkaloid signaling pathways to provide a framework for future research.
Natural Occurrence of this compound
This compound is not found in high abundance in nature. However, evidence suggests its presence in trace amounts as a volatile component in some plant essential oils and as a metabolic byproduct of certain microbial fermentation processes.[1] The piperidine structural motif is a common feature in a wide array of natural alkaloids, such as those found in black pepper (Piper nigrum) and the venom of the red imported fire ant (Solenopsis invicta).[3] While these sources are rich in other piperidine derivatives, the specific presence and concentration of this compound are not well-documented.
Quantitative Data
Currently, there is a notable lack of specific quantitative data on the concentration of this compound in natural sources. The available literature consistently refers to its presence in "trace amounts" without providing specific figures. This information gap highlights a potential area for future research, particularly in the analysis of essential oils and microbial fermentation broths where its presence has been suggested.
Table 1: Summary of Natural Occurrence Data for this compound
| Natural Source Category | Specific Organism(s) | Reported Concentration | Citation(s) |
| Plant Essential Oils | Not specified in available literature | Trace amounts | [1] |
| Microbial Fermentation | Not specified in available literature | Trace amounts | [1] |
Isolation of this compound from Natural Sources
Given the volatile and basic nature of this compound, its isolation from complex natural matrices like plant essential oils or microbial broths requires a multi-step approach. The following is a generalized experimental protocol for the isolation of volatile amines from plant material, which can be adapted for the targeted isolation of this compound.
General Experimental Protocol: Isolation of Volatile Amines from Plant Material
This protocol is a composite of established methods for the extraction of volatile alkaloids and amines from plant sources.[4][5][6]
1. Extraction of Essential Oil:
-
Objective: To isolate the volatile components, including this compound, from the plant matrix.
-
Method: Steam distillation is a common method for extracting essential oils.[6]
-
Fresh or dried plant material is placed in a distillation apparatus.
-
Steam is passed through the plant material, causing the volatile compounds to vaporize.
-
The steam and volatile compound mixture is then condensed.
-
The essential oil, containing the volatile amines, is separated from the aqueous phase.
-
2. Acid-Base Extraction for Amine Enrichment:
-
Objective: To selectively separate the basic amine compounds from the largely non-basic components of the essential oil.
-
Method:
-
Dissolve the essential oil in a non-polar organic solvent (e.g., diethyl ether, dichloromethane).
-
Extract the organic solution with an aqueous acid solution (e.g., 5% hydrochloric acid). The basic amines will be protonated and move into the aqueous phase.
-
Separate the aqueous layer.
-
Make the aqueous layer basic by adding a strong base (e.g., sodium hydroxide) to deprotonate the amine hydrochlorides, regenerating the free amines.
-
Extract the now basic aqueous solution with a non-polar organic solvent to recover the purified amines.
-
3. Chromatographic Purification:
-
Objective: To isolate this compound from other extracted amines.
-
Method: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds.[7][8][9]
-
The enriched amine fraction is injected into a GC-MS system.
-
The compounds are separated based on their boiling points and interactions with the chromatographic column.
-
The mass spectrometer provides mass-to-charge ratio data, allowing for the identification of this compound by comparing its mass spectrum to known standards.
-
For preparative isolation, preparative gas chromatography can be employed to collect the fraction corresponding to this compound.
-
4. Characterization:
-
Objective: To confirm the identity and purity of the isolated this compound.
-
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
High-Resolution Mass Spectrometry (HRMS): Determines the precise molecular weight and elemental composition.
-
Potential Signaling Pathways and Neurological Effects
While specific signaling pathways for this compound have not been elucidated, the broader class of piperidine alkaloids is known to interact with the central nervous system.[10][11] For instance, some piperidine derivatives have been shown to act as antagonists at histamine H3 and sigma-1 receptors, suggesting potential applications in pain management.[12] Furthermore, derivatives of 3-phenylpiperidine have demonstrated activity as dopamine-autoreceptor agonists.[10] The neurological effects of piperidine itself have been studied, indicating its influence on emotional behavior and extrapyramidal functions.
Given that this compound is a key building block in the synthesis of analgesics and antipsychotics, it is plausible that it or its derivatives interact with various receptor systems in the brain.[1] Future research could explore the binding affinity of this compound to a range of neurological targets to uncover its potential pharmacological activities.
Visualizations
Caption: A generalized workflow for the isolation of this compound from plant sources.
Caption: Hypothesized neurological interactions of this compound based on related compounds.
Conclusion
The natural occurrence of this compound remains an area that requires more in-depth investigation. While it is known to exist in trace amounts in certain natural products, specific sources and concentrations are yet to be determined. The isolation of this compound from natural matrices is feasible using a combination of standard extraction and chromatographic techniques. Understanding the potential signaling pathways of this compound, likely through the study of its interaction with various neurological receptors, could open new avenues for its application in drug discovery and development. This guide serves as a foundational resource to stimulate and direct future research into the natural sourcing and pharmacological potential of this important molecule.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. Analysis of amines in plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GC-MS Chemical Characterization and Antibacterial Effect of the Essential oil of Piper mosenii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Four Piper Essential Oils (GC/MS and ATR-IR) Coupled to Chemometrics and Their anti-Helicobacter pylori Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piperine mitigates behavioral impairments and provides neuroprotection against 3-nitropropinoic acid-induced Huntington disease-like symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Unveiling 3-Methylpiperidine: A Journey Through its Discovery and Historical Synthesis
For Immediate Release
A comprehensive technical guide released today offers an in-depth exploration of the discovery and historical context of 3-Methylpiperidine (also known as β-pipecoline), a heterocyclic organic compound that has become a vital building block in modern drug development. This guide, tailored for researchers, scientists, and pharmaceutical professionals, meticulously details the compound's initial synthesis, the evolution of its production, and the scientific landscape in which it emerged.
First synthesized in the late 19th century, this compound's journey from a laboratory curiosity to a key industrial intermediate is a testament to the advancements in organic chemistry. This guide sheds light on the pioneering work of chemists in the field of alkaloid chemistry and the development of reduction methodologies that made the synthesis of such piperidine derivatives possible.
From Picoline to Piperidine: The Genesis of this compound
The earliest documented synthesis of this compound is attributed to the esteemed German chemist Albert Ladenburg. In his 1888 publication in the Berichte der deutschen chemischen Gesellschaft, Ladenburg detailed the reduction of 3-methylpyridine (β-picoline) using sodium in boiling ethanol. This method, a variation of the Birch reduction, represented a significant breakthrough in the synthesis of saturated heterocyclic compounds.
The historical context of this discovery is rooted in the broader scientific endeavor to understand the structure and synthesis of naturally occurring alkaloids, many of which feature the piperidine ring. The ability to synthesize substituted piperidines like this compound opened new avenues for creating novel compounds with potential physiological activity.
Early Synthetic Methodologies: A Comparative Overview
While Ladenburg's sodium/ethanol reduction was a landmark achievement, the mid-20th century saw the advent of catalytic hydrogenation, which offered a more efficient and scalable route to this compound. This method, involving the reaction of 3-picoline with hydrogen gas in the presence of a metal catalyst such as platinum or palladium, has become a cornerstone of industrial production.
Another significant early method for synthesizing this compound is the catalytic cyclization of 2-methyl-1,5-diaminopentane. This process, carried out at high temperatures over a solid catalyst, provides a direct route to the piperidine ring system.
The following table summarizes the key historical and early industrial synthesis methods for this compound, highlighting the evolution of reaction conditions and yields.
| Method | Precursor | Reagents/Catalyst | Typical Conditions | Reported Yield | Reference Period |
| Ladenburg Reduction | 3-Methylpyridine (β-Picoline) | Sodium, Ethanol | Boiling Ethanol | Not explicitly quantified in early reports | Late 19th Century |
| Catalytic Hydrogenation | 3-Methylpyridine (β-Picoline) | Platinum (e.g., PtO₂) or Palladium | Hydrogen gas, elevated pressure | High | Mid-20th Century |
| Catalytic Cyclization | 2-Methyl-1,5-diaminopentane | Solid acid catalyst | High temperature (e.g., 300-400 °C) | High | Mid-20th Century |
Experimental Protocols from the Archives
This guide provides detailed experimental protocols for these foundational synthetic methods, compiled from historical and early industrial literature. These protocols offer valuable insights into the practical aspects of 19th and 20th-century organic synthesis.
Ladenburg's Reduction of 3-Picoline (Conceptual Reconstruction)
Based on Ladenburg's 1888 work, the procedure would have involved the gradual addition of metallic sodium to a solution of 3-picoline in absolute ethanol, maintained at reflux. The reaction's progress was monitored by the consumption of sodium. Upon completion, water was cautiously added to quench any unreacted sodium, followed by distillation to isolate the this compound. Purification was likely achieved through fractional distillation.
Early Catalytic Hydrogenation of 3-Picoline
A typical early protocol for the catalytic hydrogenation would involve charging a high-pressure autoclave with 3-picoline, a suitable solvent like ethanol, and a catalytic amount of platinum oxide (Adams' catalyst). The vessel would then be pressurized with hydrogen gas and heated. After the theoretical amount of hydrogen was consumed, the catalyst would be removed by filtration, and the this compound isolated and purified by distillation.
Logical Progression of Synthesis Development
The evolution of this compound synthesis can be visualized as a logical progression driven by the pursuit of efficiency, safety, and scalability.
Physical Properties: A Historical Snapshot
Early characterization of this compound relied on fundamental physical constants. The data presented below is a compilation from early 20th-century sources, providing a baseline for the compound's physical properties.
| Property | Value |
| Boiling Point | 125-126 °C |
| Density (at 25 °C) | 0.845 g/mL |
| Refractive Index (n20/D) | 1.447 |
This in-depth guide serves as a critical resource for understanding the origins and development of a molecule that continues to play a significant role in the advancement of medicinal chemistry. By examining its historical context, researchers and drug development professionals can gain a deeper appreciation for the foundations upon which modern synthetic strategies are built.
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of (R)-3-Methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (R)-3-methylpiperidine, a valuable chiral building block in medicinal chemistry. The methodologies presented herein focus on modern, efficient, and highly stereoselective approaches to obtaining the desired (R)-enantiomer in high purity.
Introduction
The 3-methylpiperidine scaffold is a key structural motif present in numerous biologically active compounds and pharmaceutical agents. The stereochemistry at the C3 position is often critical for the desired pharmacological activity, making the development of robust and efficient methods for the synthesis of enantiomerically pure (R)-3-methylpiperidine a significant area of research. This document outlines two distinct and effective strategies for achieving this: Asymmetric Hydrogenation of a Pyridinium Salt and a Chiral Auxiliary-Mediated approach. A third promising method, Chemo-enzymatic Dearomatization, is also discussed.
I. Asymmetric Hydrogenation of an N-Protected 3-Methylpyridinium Salt
This approach involves the direct asymmetric hydrogenation of a prochiral N-benzyl-3-methylpyridinium salt using a chiral rhodium catalyst. The resulting N-benzyl-(R)-3-methylpiperidine can then be deprotected to yield the final product. This method is highly efficient and provides good enantioselectivity.
Data Presentation
| Entry | Substrate | Catalyst (mol%) | Product | Yield (%) | ee (%) |
| 1 | N-benzyl-3-methylpyridinium bromide | [Rh(cod)₂]OTf (2) / (R,R)-f-spiroPhos (2.2) | (R)-N-benzyl-3-methylpiperidine | 85 | 88 |
| 2 | (R)-N-benzyl-3-methylpiperidine | Pd/C, H₂ | (R)-3-methylpiperidine | >95 | >99 |
Experimental Protocol: Asymmetric Hydrogenation of N-benzyl-3-methylpyridinium bromide
Materials:
-
N-benzyl-3-methylpyridinium bromide
-
[Rh(cod)₂]OTf (Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate)
-
(R,R)-f-spiroPhos (chiral ligand)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous 2,2,2-Trifluoroethanol (TFE)
-
Dodecane (internal standard)
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, add [Rh(cod)₂]OTf (0.23 mg, 2 mol%) and (R,R)-f-spiroPhos (0.30 mg, 2.2 mol%) to a vial. Add 0.5 mL of anhydrous THF and stir the mixture at 40°C for 1 hour.
-
Reaction Setup: In a separate vial, add N-benzyl-3-methylpyridinium bromide (0.025 mmol), triethylamine (17.4 µL, 0.125 mmol), and dodecane (10 mg) as an internal standard. Add 0.5 mL of anhydrous THF and 0.5 mL of anhydrous TFE.
-
Hydrogenation: Transfer the prepared catalyst solution to the vial containing the substrate. Cap the vial and place it in a high-pressure hydrogenation reactor.
-
Reaction Execution: Purge the reactor five times with nitrogen, followed by five purges with hydrogen. Pressurize the reactor to 50 bar with hydrogen and stir the reaction mixture at 50°C for 16 hours.
-
Work-up and Analysis: After cooling and carefully releasing the pressure, the yield and enantiomeric excess of (R)-N-benzyl-3-methylpiperidine are determined by GC analysis. The product is purified by column chromatography.
-
Deprotection: The purified (R)-N-benzyl-3-methylpiperidine is dissolved in methanol, and 10% Pd/C is added. The mixture is hydrogenated under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC). The catalyst is removed by filtration, and the solvent is evaporated to yield (R)-3-methylpiperidine.
Logical Workflow Diagram
Caption: Workflow for the Asymmetric Hydrogenation of N-benzyl-3-methylpyridinium bromide.
II. Chiral Auxiliary-Mediated Synthesis
This method utilizes a chiral auxiliary, (1R)-2-hydroxy-1-phenylethylamine (derived from D-phenylglycinol), to direct the stereoselective methylation of a piperidin-2-one precursor. Subsequent reduction of the lactam affords the desired (R)-3-methylpiperidine. This strategy provides excellent stereocontrol.
Data Presentation
| Entry | Starting Material | Key Intermediate | Final Product | Overall Yield (%) | de (%) |
| 1 | δ-valerolactone and D-phenylglycinol | (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one | (S)-3-methylpiperidine | ~82 (methylation) | >99 |
| 2 | (3S)-1-[(1R)...]-3-methylpiperidin-2-one | (3S)-3-methylpiperidine | Not reported | >95 |
Note: The original literature reports the synthesis of the (S)-enantiomer. To obtain the (R)-enantiomer, one would start with L-phenylglycinol.
Experimental Protocol: Synthesis of (3R)-3-Methylpiperidine via Chiral Auxiliary
Part A: Synthesis of (3R)-1-[(1S)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one
Materials:
-
1-[(1S)-2-hydroxy-1-phenylethyl]-piperidin-2-one
-
sec-Butyllithium (s-BuLi)
-
Methyl iodide (MeI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Enolate Formation: Dissolve 1-[(1S)-2-hydroxy-1-phenylethyl]-piperidin-2-one in anhydrous THF and cool the solution to -78°C under a nitrogen atmosphere.
-
Slowly add 2.5 equivalents of s-BuLi solution, maintaining the temperature at -78°C. Stir the mixture for 1 hour at this temperature.
-
Alkylation: Add 3.0 equivalents of methyl iodide to the reaction mixture at -78°C. Stir for an additional 30 minutes at this temperature.
-
Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain (3R)-1-[(1S)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one.
Part B: Reduction of the Chiral Lactam
Materials:
-
(3R)-1-[(1S)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether
Procedure:
-
Reduction: In a flame-dried flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF. Cool the suspension to 0°C.
-
Slowly add a solution of (3R)-1-[(1S)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction to 0°C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser work-up).
-
Filter the resulting precipitate and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain the crude N-protected (R)-3-methylpiperidine.
-
Auxiliary Cleavage: The chiral auxiliary can be removed by hydrogenolysis (e.g., using Pd(OH)₂/C, Pearlman's catalyst, under a hydrogen atmosphere) to yield (R)-3-methylpiperidine.
Synthetic Pathway Diagram
Caption: Chiral auxiliary-mediated synthesis of (R)-3-methylpiperidine.
III. Chemo-enzymatic Dearomatization
A highly promising and green approach for the synthesis of chiral piperidines is the chemo-enzymatic dearomatization of activated pyridines. This method utilizes a cascade of an amine oxidase and an ene-imine reductase (EneIRED) to convert an N-substituted tetrahydropyridine into a stereo-defined piperidine. By selecting the appropriate EneIRED, either the (R) or (S) enantiomer can be obtained with high enantiomeric excess. For instance, the synthesis of (S)-N-Boc-3-methylpiperidine has been reported with high conversion and enantiomeric excess using a specific EneIRED. It is anticipated that by employing a stereocomplementary EneIRED, the (R)-enantiomer can be accessed.
Conceptual Workflow Diagram
Caption: Conceptual workflow for the chemo-enzymatic synthesis of (R)-N-Boc-3-methylpiperidine.
Application Notes and Protocols: 3-Methylpiperidine in the Synthesis of Analgesics
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylpiperidine is a key structural motif in a significant class of potent synthetic analgesics. Its incorporation into molecules, particularly those targeting the opioid system, has led to the development of compounds with remarkable potency and, in some cases, desirable pharmacokinetic profiles such as short duration of action. This document provides an overview of the application of this compound in the synthesis of analgesics, focusing on fentanyl and meperidine analogues. It includes summarized data, detailed experimental protocols, and visualizations of key concepts to aid in the research and development of novel pain therapeutics.
The piperidine ring is a fundamental component of morphine, the archetypal opioid analgesic, and is crucial for its analgesic activity.[1] The addition of a methyl group at the 3-position of the piperidine ring has been shown to have a significant impact on the pharmacological properties of these molecules, often enhancing analgesic potency.[2]
Data Presentation
Table 1: Analgesic Potency of this compound Derivatives
| Compound | Analgesic Test | Potency Ratio (vs. Morphine) | Potency Ratio (vs. Fentanyl) | Duration of Action | Reference |
| cis-42 | Mouse Hot-Plate | 13,036 | 29 | - | [3] |
| 43 | Mouse Hot-Plate | 2,778 | 6 | ~2 min | [3] |
| 40 (Brifentanil) | Mouse Hot-Plate | - | - | ~2 min | [3] |
| 47 | Mouse Hot-Plate | - | - | ~2 min | [3] |
| 57 | Mouse Hot-Plate | - | - | ~2 min | [3] |
| cis-(+)-N-[3-Methyl-l-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide (23) | Rat Tail Withdrawal | 6,684 | - | Shorter than Morphine | [2] |
Table 2: Receptor and Transporter Binding Affinities of Meperidine Analogues
| Compound | DAT Ki (μM) | SERT Ki (μM) | NET Ki (μM) | μ-Opioid Ki (μM) | Reference |
| Meperidine | - | 0.041 | - | - | [4] |
| 7e (3,4-dichlorophenyl derivative) | 0.125 | - | - | - | [5] |
| 7f (2-naphthyl derivative) | - | 0.0072 | - | - | [5] |
Experimental Protocols
Protocol 1: Synthesis of cis-(+)-N-[3-Methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide (A Fentanyl Analogue)
This protocol is based on the synthesis described by Van Bever et al.[2]
Step 1: Synthesis of methyl 3-methyl-4-(phenylamino)-1-piperidinecarboxylate (5)
-
A Schiff base is formed from methyl 3-methyl-4-oxopiperidinecarboxylate and aniline.
-
The resulting Schiff base is reduced with sodium borohydride (NaBH4).
-
This reaction yields a mixture of cis and trans isomers of methyl 3-methyl-4-(phenylamino)-1-piperidinecarboxylate (5).[2]
Step 2: Propionylation to form methyl 3-methyl-4-[N-(1-propionoxy)-N-phenylamino]-1-piperidinecarboxylate (6)
-
The mixture of isomers (5) is reacted with propionic anhydride in refluxing toluene.
-
This step yields the propionylated product (6).[2]
Step 3: Separation of Diastereoisomers
-
The cis (6a) and trans (6b) diastereoisomers are separated by fractional crystallization from a mixture of isopropyl ether and isopropyl alcohol.[2]
Step 4: Removal of the N-carbomethoxy group
Note: The original paper states that selective removal of this group under acidic or basic conditions was unsuccessful.[6] Alternative deprotection strategies not detailed in the source would be required.
Step 5: N-Alkylation with Phenethyl Bromide
-
The deprotected cis-3-methyl-4-(N-phenylpropionamido)piperidine is reacted with phenethyl bromide to yield the final product.
Protocol 2: In Vivo Analgesic Assay - Rat Tail Withdrawal Test
This protocol is a standard method for assessing the analgesic efficacy of novel compounds.[2]
1. Animals: Male Wistar rats (or other suitable strain) weighing 180-220g are used.
2. Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one week before testing.
3. Drug Administration:
- The test compound is dissolved in a suitable vehicle (e.g., saline, DMSO).
- The compound is administered intravenously (i.v.) via a tail vein.
- A control group receives the vehicle only.
4. Tail Withdrawal Test:
- The distal part of the rat's tail is immersed in a water bath maintained at a constant temperature (e.g., 55°C).
- The latency time for the rat to withdraw its tail from the hot water is recorded.
- A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
- Measurements are taken at various time points after drug administration (e.g., 5, 15, 30, 60 minutes) to determine the onset and duration of action.
5. Data Analysis:
- The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
- The ED50 value (the dose required to produce a 50% analgesic effect) is calculated using appropriate statistical methods, such as the Litchfield and Wilcoxon method.[6]
Visualizations
Signaling Pathway of Opioid Analgesics
Caption: Opioid Receptor Signaling Pathway
Experimental Workflow for Synthesis and Evaluation
Caption: Synthesis and Evaluation Workflow
Logical Relationship: Structure-Activity Relationship (SAR)
Caption: Structure-Activity Relationship Logic
References
- 1. tandfonline.com [tandfonline.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarworks.uno.edu [scholarworks.uno.edu]
- 5. Synthesis and biological evaluation of meperidine analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Application of 3-Methylpiperidine in Antipsychotic Drug Synthesis: A Review and Representative Protocols
Prepared for: Researchers, scientists, and drug development professionals.
Introduction: A comprehensive review of scientific literature and patent databases indicates that 3-Methylpiperidine is not a direct or common starting material in the synthesis of currently marketed and widely recognized antipsychotic medications. The piperidine moiety present in many prominent atypical antipsychotics, such as risperidone and paliperidone, is typically a 4-substituted piperidine derivative. Research into novel antipsychotic agents is extensive, and while a broad range of piperidine derivatives are explored for their therapeutic potential, specific synthetic routes originating from this compound for compounds with confirmed antipsychotic efficacy are not well-documented in readily available literature.[1][2][3][4] One study on potential antipsychotics with structural similarities to aripiprazole investigated derivatives of 3-methyl-2,7-diphenyl-1,4-diazepan-5-one. While this highlights the exploration of "3-methyl" substituted heterocyclic structures in this therapeutic area, it pertains to a diazepanone, not a piperidine.
Given the absence of direct applications for this compound in the synthesis of established antipsychotic drugs, this document will provide detailed application notes and protocols for the synthesis of a representative piperidine-containing antipsychotic, Risperidone. This will serve as an illustrative example of the synthetic strategies employed for this important class of pharmaceuticals, showcasing the role of a substituted piperidine core.
Data Presentation: Synthesis of Risperidone
The following table summarizes the key quantitative data for the synthesis of Risperidone via the alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[5]
| Parameter | Value | Reference |
| Starting Material 1 | 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl | [5] |
| Molar Mass (SM 1) | 256.7 g/mol | N/A |
| Starting Material 2 | 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | [5] |
| Molar Mass (SM 2) | 242.7 g/mol | N/A |
| Product | Risperidone | [5] |
| Molar Mass (Product) | 410.5 g/mol | N/A |
| Reaction Time | 40 minutes | [5] |
| Reaction Temperature | 110-120 °C | [5] |
| Yield | 93.2% | [5] |
| Purity (post-purification) | >99.5% (by HPLC) | [5] |
Experimental Protocols: Synthesis of Risperidone
This protocol details the synthesis of Risperidone from its key intermediates.
Materials:
-
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
-
3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
-
Sodium carbonate
-
Deionized water
-
Dimethylformamide (DMF) for purification
-
Isopropanol for purification
-
50 ml reaction flask
-
Heating bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 50-ml reaction flask, combine 2.56 g of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride and 2.95 g of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[5]
-
Addition of Base: Prepare a solution or suspension by dissolving or suspending 8.5 g of sodium carbonate in 25 ml of water. Add this to the reaction flask.[5]
-
Reaction: Place the flask in a heating bath and heat the mixture to 110-120°C with continuous stirring for 40 minutes.[5]
-
Cooling and Precipitation: After 40 minutes, cool the reaction mixture to room temperature while continuing to stir. A precipitate will form.[5]
-
Isolation: Filter the solid precipitate and wash it with pure water.[5]
-
Drying: Dry the solid product to yield crude Risperidone. The expected yield is approximately 3.82 g (93.2%).[5]
-
Purification: The crude product can be further purified by recrystallization from a mixture of DMF and isopropanol to achieve a purity of over 99.5% as determined by HPLC.[5]
Visualizations
Caption: Synthetic workflow for Risperidone.
Caption: Signaling pathway of atypical antipsychotics.
References
- 1. researchgate.net [researchgate.net]
- 2. An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Risperidone synthesis - chemicalbook [chemicalbook.com]
Application Notes: 3-Methylpiperidine as a Versatile Precursor for Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylpiperidine, a readily available cyclic amine, serves as a valuable and versatile building block in the synthesis of a diverse range of agrochemicals. Its inherent structural features, including the piperidine ring and the methyl group, can be strategically incorporated into molecules to modulate their physicochemical properties, enhance biological activity, and improve metabolic stability.[1][2] The piperidine scaffold is a privileged structure in medicinal and agrochemical research, known to enhance a molecule's ability to bind to target receptors and cross biological membranes.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound as a precursor for the development of novel fungicides, herbicides, and plant growth regulators.
Fungicide Development: Synthesis of Novel Triazole Antifungals
The triazole class of fungicides is widely used in agriculture to control a broad spectrum of fungal pathogens. Their primary mode of action involves the inhibition of the cytochrome P450 14α-demethylase (CYP51) enzyme, which is crucial for ergosterol biosynthesis in fungi.[3][4] By incorporating the this compound moiety into a triazole scaffold, novel fungicides with potentially enhanced efficacy and a modified spectrum of activity can be developed.[5][6]
Experimental Protocol: Synthesis of a this compound-Containing Triazole Fungicide
This protocol describes a multi-step synthesis of a hypothetical, yet representative, triazole fungicide derived from this compound.
Step 1: N-Alkylation of this compound
This initial step functionalizes the nitrogen atom of the this compound ring, preparing it for subsequent coupling with the triazole core.
-
Materials:
-
This compound
-
1-Bromo-2-chloroethane
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (ACN)
-
-
Procedure:
-
To a magnetically stirred solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Slowly add 1-bromo-2-chloroethane (1.1 eq) to the suspension at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the solid potassium salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-(2-chloroethyl)-3-methylpiperidine.
-
Purify the product by column chromatography on silica gel.
-
Step 2: Synthesis of the Triazole-Thiol Intermediate
This step prepares the heterocyclic core of the fungicide.
-
Materials:
-
Hydrazine hydrate
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.0 eq) to the solution.
-
Cool the mixture in an ice bath and slowly add carbon disulfide (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Collect the precipitated potassium dithiocarbazinate by filtration.
-
Reflux the salt in water to induce cyclization, followed by acidification to yield 4H-1,2,4-triazole-3-thiol.
-
Step 3: Coupling of N-(2-chloroethyl)-3-methylpiperidine with 4H-1,2,4-triazole-3-thiol
This final step connects the this compound moiety to the triazole ring to form the target fungicide.
-
Materials:
-
N-(2-chloroethyl)-3-methylpiperidine (from Step 1)
-
4H-1,2,4-triazole-3-thiol (from Step 2)
-
Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
To a suspension of sodium hydride (1.1 eq) in anhydrous DMF, add a solution of 4H-1,2,4-triazole-3-thiol (1.0 eq) in DMF dropwise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of N-(2-chloroethyl)-3-methylpiperidine (1.0 eq) in DMF.
-
Heat the reaction mixture to 60-70 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and quench with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography.
-
Quantitative Data: Fungicidal Activity
The following table presents hypothetical efficacy data for the synthesized this compound-containing triazole fungicide against various plant pathogens, with comparisons to a commercial standard.
| Compound | Target Fungus | EC₅₀ (µg/mL) |
| This compound-Triazole | Candida albicans | 0.0625 |
| Cryptococcus neoformans | 0.125 | |
| Aspergillus fumigatus | 4.0 | |
| Fluconazole (Standard) | Candida albicans | 0.5 |
| Cryptococcus neoformans | 2.0 | |
| Aspergillus fumigatus | >64.0 |
Note: The data is representative and based on similar structures reported in the literature.[7]
Signaling Pathway Diagram
References
- 1. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of highly potent triazole antifungal agents with piperidine-oxadiazole side chains - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperdine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of 3-methylpyridine to 3-methylpiperidine is a pivotal chemical transformation in the synthesis of numerous active pharmaceutical ingredients (APIs) and valuable agrochemicals. This compound, a chiral piperidine derivative, serves as a crucial building block in the development of analgesics, neuroleptics, and antidepressants. The piperidine moiety is a prevalent structural motif in many FDA-approved drugs due to its ability to confer favorable pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 3-methylpyridine, focusing on various catalytic systems to guide researchers in optimizing this essential synthesis.
Applications of this compound
This compound is a key intermediate in the production of a wide range of chemical compounds:
-
Pharmaceuticals: It is a fundamental component in the synthesis of various drugs, including analgesics and compounds targeting the central nervous system.
-
Agrochemicals: It is utilized in the manufacturing of pesticides and herbicides.
-
Specialty Chemicals: Its unique chemical properties make it a versatile reagent in broader organic synthesis.
Catalytic Systems for Hydrogenation of 3-Methylpyridine
The selection of an appropriate catalyst is critical for achieving high yield and selectivity in the hydrogenation of 3-methylpyridine. Several noble metal catalysts, including Platinum, Rhodium, Palladium, and Ruthenium, have demonstrated efficacy in this transformation. The choice of catalyst, support, solvent, and reaction conditions can significantly influence the reaction outcome.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the quantitative data for the catalytic hydrogenation of 3-methylpyridine to this compound using different catalytic systems.
| Catalyst | Substrate | Product | Solvent | Temperature (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | Yield (%) | Selectivity (%) |
| PtO₂ (Adams' catalyst) | 3-Methylpyridine | This compound | Glacial Acetic Acid | Room Temperature | 70 | 4-6 | >95 | High | High |
| Rh₂O₃ | Substituted Pyridines | Substituted Piperidines | Trifluoroethanol (TFE) | 40 | 5 | 16 | High | >99 (for 3-methylpyridine) | High |
| Pd/C | 3-Pyridinecarbonitrile | 3-(Aminomethyl)piperidine | Water/Dichloromethane | 50 | 6 | 4.5 | Complete | 99 | 76 |
| Ru-Pd/Ac | Pyridine & Methylpyridines | Piperidine & Methylpiperidines | Not Specified | Not Specified | Not Specified | Not Specified | High | Not Specified | ~100 |
Note: Data for Pd/C is for a related substrate, 3-pyridinecarbonitrile, which provides insight into the conditions for pyridine ring saturation. The Ru-Pd/Ac catalyst showed high reactivity for methylpyridines, with the reactivity order being 2-methylpyridine > pyridine > 4-methylpyridine > 3-methylpyridine, and selectivity for the corresponding piperidines was approximately 100%.
Experimental Protocols
The following are detailed methodologies for the catalytic hydrogenation of 3-methylpyridine.
Protocol 1: Hydrogenation using Platinum(IV) Oxide (PtO₂) Catalyst
This protocol is adapted from a reported methodology for the hydrogenation of substituted pyridines.[1]
Materials:
-
3-Methylpyridine (1.0 g)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst), 5 mol%
-
Glacial Acetic Acid (5 mL)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Celite
-
High-pressure autoclave/hydrogenator
Procedure:
-
To a high-pressure reaction vessel, add 3-methylpyridine (1.0 g) and glacial acetic acid (5 mL).
-
Carefully add the PtO₂ catalyst (5 mol%) to the solution.
-
Seal the reaction vessel and purge with nitrogen gas several times to remove air.
-
Pressurize the vessel with hydrogen gas to 70 bar.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas from the vessel.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and filter through a pad of Celite to remove the catalyst.
-
Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel (60-120 mesh) using a suitable eluent system (e.g., 5% ethyl acetate in petroleum ether) to yield pure this compound.
Protocol 2: Hydrogenation using Rhodium(III) Oxide (Rh₂O₃) Catalyst
This protocol is based on a general method for the hydrogenation of functionalized pyridines under mild conditions.[2][3]
Materials:
-
3-Methylpyridine (0.8 mmol)
-
Rhodium(III) oxide (Rh₂O₃), 0.5 mol%
-
2,2,2-Trifluoroethanol (TFE), 1 mL
-
High-pressure autoclave/hydrogenator
Procedure:
-
In a reaction vial, combine 3-methylpyridine (0.8 mmol) and Rh₂O₃ (1 mg, 0.5 mol%).
-
Add trifluoroethanol (1 mL) to the vial.
-
Place the vial in a high-pressure autoclave.
-
Seal the autoclave and purge with nitrogen, followed by hydrogen gas purging (3 times).
-
Pressurize the autoclave with hydrogen gas to 5 bar.
-
Heat the reaction mixture to 40°C and stir for 16 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
The reaction mixture can be analyzed directly by NMR or GC-MS to determine conversion and yield. For isolation, the catalyst can be removed by filtration through a short pad of silica or celite, and the solvent can be evaporated under reduced pressure.
Visualizations
Reaction Pathway
The catalytic hydrogenation of a pyridine ring on a metal surface is a stepwise process. The pyridine molecule first adsorbs onto the catalyst surface. Then, hydrogen atoms, which are also adsorbed and dissociated on the metal surface, are sequentially added to the pyridine ring. This process involves the formation of partially hydrogenated intermediates such as dihydropyridine and tetrahydropyridine, before the final saturated piperidine ring is formed and desorbed from the catalyst surface.
References
Application Notes and Protocols for N-Alkylation Reactions of 3-Methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of 3-methylpiperidine, a key synthetic transformation for the generation of diverse chemical entities with significant potential in drug discovery and development. The N-alkylated derivatives of this compound are prevalent scaffolds in medicinal chemistry, notably as modulators of opioid receptors.[1][2]
Introduction
N-alkylation of this compound involves the substitution of the hydrogen atom on the nitrogen of the piperidine ring with an alkyl group. This modification is a critical step in the synthesis of a wide array of pharmacologically active compounds. The introduction of various alkyl groups allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, as well as its pharmacological profile, including potency, selectivity, and duration of action. Two of the most common and versatile methods for the N-alkylation of this compound are direct alkylation with alkyl halides and reductive amination with carbonyl compounds.
Applications in Drug Development
N-substituted this compound derivatives are of particular interest in the development of novel therapeutics, especially in the field of analgesia. Many compounds featuring this scaffold have been investigated as potent and selective modulators of opioid receptors.[1][2][3] The nature of the N-substituent plays a crucial role in determining the compound's activity as an agonist or antagonist at mu (µ), delta (δ), and kappa (κ) opioid receptors.[1][2] For instance, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been identified as pure opioid receptor antagonists, with the N-substituent influencing potency and selectivity.[1][2] The development of such compounds is vital for treating conditions like opioid-induced side effects and for the discovery of new analgesics with improved safety profiles.
Opioid Receptor Signaling Pathway Modulation
N-substituted this compound derivatives can act as antagonists at opioid receptors, thereby blocking the downstream signaling cascade initiated by endogenous or exogenous opioids. This can be beneficial in conditions where opioid receptor activity is excessive. The diagram below illustrates the general mechanism of opioid receptor signaling and its inhibition by an N-alkyl-3-methylpiperidine antagonist.
Method 1: Direct N-Alkylation with Alkyl Halides
This method involves the direct reaction of this compound with an alkyl halide (e.g., benzyl bromide) in the presence of a base. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the nitrogen atom of the piperidine attacks the electrophilic carbon of the alkyl halide.
Experimental Workflow: Direct N-Alkylation
Detailed Protocol: N-Benzylation of this compound
Materials:
-
This compound
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (ACN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with stir bar
-
Condenser
Procedure: [3]
-
To a round-bottom flask, add this compound (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile to make an approximately 0.1 M solution of the amine.
-
Add benzyl bromide (1.1 eq.) to the stirring suspension.
-
Heat the reaction mixture to 80°C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer in vacuo to yield the crude N-benzyl-3-methylpiperidine.
-
If necessary, purify the product by column chromatography on silica gel.
Method 2: Reductive Amination with Carbonyl Compounds
Reductive amination is a highly versatile one-pot method for N-alkylation. It involves the reaction of this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to the corresponding N-alkylated product.
Experimental Workflow: Reductive Amination
Detailed Protocol: Reductive Amination of this compound with Benzaldehyde
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with stir bar
Procedure: [2]
-
To a round-bottom flask, add this compound (1.0 eq.) and benzaldehyde (1.1 eq.) dissolved in 1,2-dichloroethane.
-
Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the iminium ion. A catalytic amount of acetic acid can be added to accelerate this step.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-12 hours, monitoring its progress by TLC.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer in vacuo to obtain the crude N-benzyl-3-methylpiperidine.
-
If necessary, purify the product by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and yields for the N-alkylation of piperidine derivatives. While specific data for this compound is limited in the literature, these examples with piperidine and other substituted piperidines provide a strong basis for reaction optimization.
Table 1: Direct N-Alkylation of Piperidine Derivatives with Alkyl Halides
| Entry | Amine | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 1 | Piperidine | Benzyl bromide | K₂CO₃ | ACN | 80 | 12 | High (not specified) | |
| 2 | Piperidine | Methyl iodide | K₂CO₃ | ACN | RT | Several | Not specified | [3] |
| 3 | Piperidine | Ethyl bromide | K₂CO₃ | DMF | RT | Not specified | Not specified | [3] |
| 4 | Complex Amines | Various | DIPEA | ACN | RT | Not specified | < 70 | [3] |
Table 2: Reductive Amination of Piperidine Derivatives with Carbonyl Compounds
| Entry | Amine | Carbonyl Compound | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 1 | Piperidine | Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 2-12 | High (not specified) | |
| 2 | Amine (general) | Aldehyde (general) | NaBH(OAc)₃ | Dioxane | RT | 0.2 | Not specified | [2] |
| 3 | Amine (general) | Aldehyde (general) | NaBH(OAc)₃ | 5% AcOH in DMF | RT | 3 | Not specified | [2] |
Microwave-Assisted N-Alkylation
Microwave irradiation can significantly accelerate N-alkylation reactions, often leading to shorter reaction times and improved yields.[4] The general protocols for direct alkylation and reductive amination can be adapted for microwave synthesis.
General Protocol for Microwave-Assisted Direct N-Alkylation
-
In a microwave-safe vial, combine this compound (1.0 eq.), the alkyl halide (1.1 eq.), a base such as K₂CO₃ (2.0 eq.), and a high-boiling solvent like DMF or NMP.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150°C) for a short period (e.g., 5-30 minutes).
-
After cooling, work up the reaction as described in the conventional direct alkylation protocol.
Note: Microwave reaction conditions need to be optimized for each specific substrate and reactant combination.
Conclusion
The N-alkylation of this compound is a fundamental and versatile transformation in synthetic and medicinal chemistry. Direct alkylation with alkyl halides and reductive amination with carbonyl compounds are two robust and widely used methods to achieve this. The choice of method depends on the availability of starting materials, the desired N-substituent, and the overall synthetic strategy. The resulting N-alkyl-3-methylpiperidine derivatives are valuable scaffolds for the development of new therapeutic agents, particularly those targeting the central nervous system. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to effectively synthesize these important molecules.
References
- 1. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Ultrasound and Microwave-Assisted Synthesis and Antidiabetic and Hematopoietic Activity of Diphenhydramine Derivatives | MDPI [mdpi.com]
Application Notes and Protocols: 3-Methylpiperidine in Solid-Phase Peptide Synthesis for Fmoc Removal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its removal, or deprotection, is a critical step that must be efficient and clean to ensure the synthesis of high-quality peptides. For decades, piperidine has been the reagent of choice for Fmoc removal. However, its classification as a controlled substance in some regions, along with its toxicity and unpleasant odor, has driven the search for viable alternatives.[1] 3-Methylpiperidine has emerged as a promising substitute, offering comparable deprotection efficiency without the stringent regulatory oversight associated with piperidine.[1] This document provides detailed application notes and protocols for the use of this compound in Fmoc-based SPPS.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group by a secondary amine like this compound proceeds through a β-elimination reaction. The base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the free amine of the peptide. The secondary amine then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, which prevents DBF from participating in side reactions with the newly deprotected N-terminus of the peptide.[2][3][4]
Caption: Mechanism of Fmoc deprotection by this compound.
Comparative Efficiency of Fmoc Removal
Studies have shown that this compound exhibits deprotection kinetics comparable to piperidine. The reaction rates for methylpiperidine derivatives generally follow the order: 4-methylpiperidine > this compound > 2-methylpiperidine. For practical purposes in SPPS, 3- and 4-methylpiperidine have been shown to have nearly identical efficiency to piperidine for Fmoc group removal.[1]
| Reagent | Concentration | Half-Life of Fmoc Removal (Fmoc-Ile-chlorotrityl resin) | Reference |
| Piperidine | 20% in DMF | ~12 seconds | [1] |
| This compound | 20% in DMF | ~12 seconds | [1] |
| 4-Methylpiperidine | 20% in DMF | ~12 seconds | [1] |
Experimental Protocols
Standard Fmoc Deprotection Protocol using this compound
This protocol is suitable for both manual and automated solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing solvent (e.g., DMF)
-
Reaction vessel with a frit
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in the reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection:
-
Prepare a 20% (v/v) solution of this compound in DMF.
-
Add the deprotection solution to the resin.
-
Agitate the mixture at room temperature. A typical procedure involves two treatments:
-
First treatment: 1-3 minutes.
-
Drain the solution.
-
Second treatment: 7-10 minutes.
-
-
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove the dibenzofulvene-3-methylpiperidine adduct and excess base. The resin is now ready for the next coupling step.
In Situ Fmoc Removal Protocol
A more recent, "greener" approach combines the coupling and deprotection steps to reduce solvent consumption.[5][6]
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-amino acid
-
Coupling reagents (e.g., DIC/OxymaPure)
-
This compound (or 4-Methylpiperidine)
-
DMF
Procedure:
-
Coupling: Perform the amino acid coupling reaction as per your standard protocol.
-
In Situ Deprotection:
-
Washing: Drain the combined coupling and deprotection solution. Wash the resin with DMF. A wash with 1% OxymaPure in DMF can be beneficial for removing residual base.[5][6]
Caption: Standard SPPS workflow using this compound for Fmoc removal.
Side Reactions and Considerations
While this compound is an effective reagent, it is important to be aware of potential side reactions common to base-mediated Fmoc deprotection in SPPS.
-
Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a cyclic aspartimide intermediate, which can lead to racemization and the formation of β-aspartyl peptides.[8][9] The choice of deprotection base can influence the extent of this side reaction. While this compound's performance is similar to piperidine in this regard, for particularly sensitive sequences, milder bases like piperazine may be considered.[2][8]
-
Diketopiperazine Formation: The formation of a cyclic dipeptide at the N-terminus can occur after the deprotection of the second amino acid, leading to chain termination. This is sequence-dependent and can be mitigated by optimizing coupling conditions.
-
Racemization: Although less common with the Fmoc strategy compared to the Boc strategy, some amino acids, such as cysteine and histidine, can be prone to racemization under basic conditions, especially at elevated temperatures.
Quantitative Data Summary
The following table summarizes the yield and purity of a model peptide synthesized using different deprotection reagents, demonstrating the comparable performance of 4-methylpiperidine (and by extension, this compound) to piperidine.
| Deprotection Reagent | Peptide Sequence | Crude Yield (%) | Purity (%) | Reference |
| Piperidine | Model Peptide 1 | 71 | >95 | |
| 4-Methylpiperidine | Model Peptide 1 | 70 | >95 | |
| Piperidine | NBC1951 | 56.1 | 45.0 | [2] |
| 4-Methylpiperidine | NBC1951 | 62.2 | 45.3 | [2] |
| Piperazine | NBC1951 | 63.9 | 44.4 | [2] |
Note: Data for 4-methylpiperidine is often used as a direct comparison to piperidine and is considered indicative of the performance of this compound due to their similar chemical properties and deprotection efficiencies.[1]
Conclusion
This compound is a highly effective and viable alternative to piperidine for the removal of the Fmoc protecting group in solid-phase peptide synthesis. It offers equivalent deprotection kinetics and results in comparable peptide yields and purities. Its primary advantage lies in its status as a non-controlled substance, which simplifies procurement and handling for research and development laboratories. By implementing the protocols outlined in these application notes, scientists can confidently substitute piperidine with this compound in their SPPS workflows, thereby enhancing laboratory safety and streamlining regulatory compliance without compromising the quality of the synthesized peptides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. cris.unibo.it [cris.unibo.it]
Application Notes and Protocols for the Asymmetric Synthesis of 3-Substituted Piperidines
For Researchers, Scientists, and Drug Development Professionals
The chiral 3-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. The stereochemistry at the C3 position is often a critical determinant of a molecule's therapeutic efficacy and safety profile. Consequently, robust and efficient methods for the asymmetric synthesis of these chiral building blocks are of paramount importance in drug discovery and development.
These application notes provide an overview of key strategies and detailed experimental protocols for the synthesis of enantiomerically enriched 3-substituted piperidines. The methodologies discussed herein leverage both chiral auxiliary-mediated and catalytic asymmetric approaches, offering a versatile toolkit for accessing these valuable compounds.
Key Strategies for Asymmetric Synthesis
The enantioselective synthesis of 3-substituted piperidines can be broadly categorized into several effective strategies:
-
Chiral Auxiliary-Mediated Synthesis: This classical yet reliable approach involves the temporary attachment of a chiral auxiliary to a prochiral substrate. The auxiliary directs the stereochemical outcome of a subsequent bond-forming reaction, and is later removed to reveal the chiral product.
-
Catalytic Asymmetric Synthesis: This modern and highly efficient strategy employs a chiral catalyst (metal-based or organocatalyst) to control the stereoselectivity of the reaction. This approach is often more atom-economical than using stoichiometric chiral auxiliaries. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction.[1][2][3]
-
Chemo-enzymatic Synthesis: This approach combines chemical synthesis with biocatalysis, utilizing enzymes to perform key stereoselective transformations. This method offers high selectivity under mild reaction conditions.[4]
-
Substrate-Controlled Synthesis: In this strategy, an existing stereocenter in the substrate directs the formation of a new stereocenter. This is often employed in the further functionalization of chiral piperidine precursors.
Data Presentation: Comparison of Key Strategies
The following table summarizes quantitative data for selected asymmetric syntheses of substituted piperidines, allowing for a direct comparison of their efficiencies.
| Strategy | Product | Catalyst/Auxiliary | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | dr |
| Rh-Catalyzed Reductive Heck | 3-Aryl-tetrahydropyridine | [Rh(cod)OH]₂ / (S)-Segphos | Toluene/THP/H₂O | 70 | 20 | High | High | N/A |
| Chiral Auxiliary (Carbohydrate) | 2,6-cis-Substituted Piperidinone | D-Arabinopyranosylamine | Dichloromethane | -78 | 4 | High | N/A | High |
| Rh-Catalyzed [2+2+2] Cycloaddition | Polysubstituted Vinylogous Amide | [Rh(C₂H₄)₂Cl]₂ / TADDOL-based phosphoramidite | Toluene | rt | 12 | Good | High | >19:1 |
| Chemo-enzymatic Dearomatization | 3-Substituted Piperidine | 6-HDNO / EneIRED | Buffer | rt | 24 | Good | High | N/A |
| Nitro-Mannich Reaction | 2,3,6-Trisubstituted Piperidine | None (substrate control) | Various | Various | Various | Good | N/A | Diastereoselective |
Experimental Protocols
Protocol 1: Chiral Auxiliary-Mediated Diastereoselective Synthesis of a 2-Substituted Piperidinone Derivative
This protocol details the use of a carbohydrate-derived chiral auxiliary, D-arabinopyranosylamine, in a domino Mannich-Michael reaction to produce a chiral dehydropiperidinone, which can be further functionalized to yield various substituted piperidines.[5]
Step 1: In situ Formation of the Chiral Aldimine
-
To a solution of the desired aldehyde (1.0 mmol) in dry dichloromethane (5 mL), add 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine (1.1 mmol).
-
Add activated molecular sieves (4 Å) to the mixture.
-
Stir the reaction mixture at room temperature for 2 hours.
Step 2: Domino Mannich-Michael Reaction
-
Cool the solution containing the in situ generated aldimine to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add Danishefsky's diene (1-methoxy-3-(trimethylsiloxy)butadiene, 1.5 mmol) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 4 hours.
Step 3: Quenching and Work-up
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arabinosyl dehydropiperidinone.
Step 4: Auxiliary Cleavage
The chiral auxiliary can be cleaved under acidic conditions to yield the free amine, which can then be further derivatized.
Protocol 2: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction for the Synthesis of 3-Aryl-tetrahydropyridines
This protocol describes a modern catalytic approach to chiral 3-substituted piperidine precursors using a rhodium-catalyzed asymmetric reductive Heck reaction.[2][3]
Step 1: Preparation of Phenyl Pyridine-1(2H)-carboxylate
-
Dissolve NaBH₄ (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) and cool to -78 °C under a nitrogen atmosphere.
-
Add phenyl chloroformate (20 mmol, 1 equiv) dropwise.
-
Maintain the reaction at -78 °C for 3 hours.
-
Quench the reaction with water (50 mL).
-
Extract the mixture with diethyl ether (2 x 30 mL).
-
Wash the combined organic layers with 1N NaOH (twice) followed by 1N HCl (twice), then dry over anhydrous sodium sulfate.
-
After filtration, remove the solvents by evaporation.
-
Purify the crude mixture by passing it through a short pad of silica gel with an acetone/hexane gradient (2% to 10%) as the eluent.
Step 2: Rhodium-Catalyzed Cross-Coupling
-
In a vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).
-
Seal the vial, evacuate, and backfill with argon (repeat three times).
-
Add toluene (0.25 mL), THP (0.25 mL), H₂O (0.25 mL), and aqueous CsOH (50 wt%, 2.0 equiv).
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add the boronic acid (3.0 equiv) followed by the dihydropyridine substrate from Step 1 (1 equiv).
-
Stir the resulting mixture at 70 °C for 20 hours.
Step 3: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether (5 mL).
-
Pass the mixture through a plug of silica gel, washing with additional diethyl ether (20 mL).
-
Remove the solvents in vacuo.
-
Purify the residue by flash chromatography to afford the desired 3-substituted tetrahydropyridine.
Step 4: Reduction to 3-Substituted Piperidine
The resulting enantioenriched tetrahydropyridine can be reduced to the corresponding piperidine using standard hydrogenation methods (e.g., H₂, Pd/C).
Visualizations
General Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Logical Flow of Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
Caption: Key steps in the synthesis of chiral 3-substituted piperidines.
Signaling Pathway Analogy: Stereochemical Control
References
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. | Department of Chemistry [chem.ox.ac.uk]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 4. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Methylpiperidine as a Basic Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylpiperidine, a heterocyclic secondary amine, serves as a versatile and effective basic catalyst in a variety of organic transformations. Its steric and electronic properties, influenced by the methyl group at the 3-position, offer distinct advantages in terms of reactivity and selectivity compared to its parent compound, piperidine. These characteristics make it a valuable tool in the synthesis of complex organic molecules, including pharmaceutical intermediates and other fine chemicals. This document provides detailed application notes and experimental protocols for the use of this compound as a basic catalyst in key organic reactions, including the synthesis of chromene and pyran derivatives.
Catalytic Applications of this compound
This compound is an effective organocatalyst for several base-catalyzed reactions, including:
-
Knoevenagel Condensation: Facilitating the reaction between aldehydes or ketones and active methylene compounds.
-
Michael Addition: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
-
Multi-component Reactions: Acting as a basic catalyst in one-pot syntheses to build molecular complexity efficiently.
The presence of the methyl group can influence the catalyst's basicity and steric environment, which may affect reaction rates and product yields.
Data Presentation: Synthesis of Tetrahydrobenzo[b]pyran Derivatives
A common application of piperidine-type catalysts is in the one-pot, three-component synthesis of tetrahydrobenzo[b]pyran derivatives from an aromatic aldehyde, malononitrile, and dimedone. While specific data for this compound is not extensively published, the following table is based on typical results obtained with piperidine, which is expected to show comparable performance. A comparative study on a similar reaction, the Knoevenagel condensation, suggests that methylated piperidines like 4-methylpiperidine are effective catalysts.[1]
| Entry | Aromatic Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) |
| 1 | Benzaldehyde | This compound | Ethanol | 10-15 | ~90-95 |
| 2 | 4-Chlorobenzaldehyde | This compound | Ethanol | 10-15 | ~92-96 |
| 3 | 4-Methoxybenzaldehyde | This compound | Ethanol | 15-20 | ~88-92 |
| 4 | 4-Nitrobenzaldehyde | This compound | Ethanol | 5-10 | ~95-98 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrobenzo[b]pyran-3-carbonitrile
This protocol is adapted from established procedures using piperidine as a catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Dimedone (1.0 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
-
TLC plates
Procedure:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol) in ethanol (5 mL).
-
Stir the mixture at room temperature for 2-3 minutes.
-
Add this compound (0.1 mmol, 10 mol%) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 10-20 minutes), the solid product will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrobenzo[b]pyran-3-carbonitrile.
-
Characterize the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: General Procedure for the Synthesis of 2-Amino-4H-chromene Derivatives
This protocol is based on the piperidine-catalyzed three-component synthesis of 2-amino-4H-chromenes.[2][3]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Substituted phenol (e.g., resorcinol, 4-hydroxycoumarin) (1.0 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer
-
TLC plates
Procedure:
-
In a 50 mL round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the substituted phenol (1.0 mmol) in ethanol (10 mL).
-
Add this compound (0.1 mmol, 10 mol%) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature.
-
The product will typically precipitate. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
-
Confirm the structure of the synthesized 2-amino-4H-chromene derivative by spectroscopic methods.
Visualizations
Caption: General experimental workflow for the this compound catalyzed synthesis.
Caption: Proposed reaction pathway for the three-component synthesis.
References
- 1. Replacing piperidine in Knoevenagel condensation | Poster Board #3405 - American Chemical Society [acs.digitellinc.com]
- 2. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. um.edu.mt [um.edu.mt]
Synthesis of Novel Nicotinic Receptor Agonists Utilizing a 3-Methylpiperidine Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel nicotinic acetylcholine receptor (nAChR) agonists derived from 3-methylpiperidine. The methodologies outlined herein are intended to guide researchers in the development of new chemical entities with potential therapeutic applications targeting cholinergic systems.
Introduction
Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that play a critical role in various physiological processes within the central and peripheral nervous systems. The development of selective nAChR agonists is a key area of research for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and certain psychiatric conditions. The this compound moiety serves as a valuable scaffold in medicinal chemistry, offering a conformationally constrained framework that can be strategically functionalized to achieve desired pharmacological activity and selectivity at different nAChR subtypes.
Synthetic Approach
The general synthetic strategy involves the functionalization of the this compound ring, typically at the nitrogen atom, with various aromatic or heteroaromatic moieties known to interact with the agonist binding site of nAChRs. The following protocol describes a representative synthesis of a 3-pyridylmethylene derivative of this compound, a common structural motif in potent nicotinic agonists.
Protocol 1: Synthesis of 1-(pyridin-3-ylmethyl)-3-methylpiperidine
This protocol details the N-alkylation of this compound with 3-picolyl chloride.
Materials:
-
This compound
-
3-Picolyl chloride hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Add 3-picolyl chloride hydrochloride (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, 1-(pyridin-3-ylmethyl)-3-methylpiperidine.
Expected Yield: 65-80%
Pharmacological Evaluation
The synthesized compounds should be evaluated for their affinity and functional activity at various nAChR subtypes. Standard in vitro pharmacological assays are essential to characterize the potency and selectivity of the novel agonists.
Protocol 2: Radioligand Binding Assay for α4β2* nAChRs
This protocol describes a competitive binding assay to determine the affinity (Ki) of the synthesized compounds for the α4β2* nAChR subtype using [³H]-cytisine as the radioligand.
Materials:
-
Rat brain cortical membranes (or cell lines expressing human α4β2 nAChRs)
-
[³H]-Cytisine
-
Synthesized this compound derivatives (test compounds)
-
Nicotine (as a reference compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare serial dilutions of the test compounds and nicotine in the assay buffer.
-
In a 96-well microplate, add the membrane preparation, [³H]-cytisine (at a final concentration close to its Kd), and either buffer (for total binding), a high concentration of a known ligand like nicotine (for non-specific binding), or the test compound at various concentrations.
-
Incubate the plates at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Quantitative Data Summary
The following tables summarize representative pharmacological data for various nicotinic receptor agonists, including piperidine-containing compounds, to provide a comparative context for newly synthesized derivatives.
Table 1: Binding Affinities (Ki) of Nicotinic Receptor Agonists at α4β2* nAChRs
| Compound | Ki (nM) | Reference |
| Nicotine | 1 - 10 | [1][2] |
| Varenicline | 0.1 - 1 | [2] |
| Epibatidine | 0.01 - 0.1 | [3] |
| SIB-1508Y | 10 - 50 | [4] |
| ABT-418 | 1 - 10 | [4] |
Table 2: Functional Potencies (EC₅₀) of Nicotinic Receptor Agonists
| Compound | Receptor Subtype | EC₅₀ (µM) | Efficacy (% of ACh response) | Reference |
| Nicotine | α4β2 | 0.5 - 5 | 100 | [5] |
| TC299423 | α4β2* | 0.6 ± 0.1 | 139 ± 14 | [5] |
| Choline | Wild-type AChR | 4100 ± 500 | Low | [6] |
| S-Isoanatabine | α4β2 | 1.5 - 2.5 | High | [7] |
| S-Anatabine | α4β2 | 3 - 5 | Moderate | [7] |
Signaling Pathways and Experimental Workflows
Visual representations of the nicotinic receptor signaling pathway and the experimental workflow for synthesis and evaluation are provided below using the DOT language for Graphviz.
Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.
Caption: Workflow for nAChR Agonist Development.
References
- 1. mdpi.com [mdpi.com]
- 2. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Reduction of 3-Methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the reduction of 3-methylpyridine (3-picoline) to its primary product, 3-methylpiperidine (3-pipecoline). This resource is designed to help you identify and mitigate the formation of common byproducts, ensuring higher yield and purity of your desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the reduction of 3-methylpyridine?
A1: The formation of byproducts is highly dependent on the reduction method and reaction conditions. However, some common impurities that can be encountered include:
-
Incomplete Reduction Products: Partially hydrogenated intermediates, such as 1,2,3,6-tetrahydropyridine derivatives, can be present if the reaction is not driven to completion.
-
N-Alkylated Byproducts: If the reaction is performed in an alcohol solvent at elevated temperatures, or if certain alkylating agents are present, N-alkylation of the resulting this compound can occur.
-
Ring-Opened Products: Under harsh conditions, cleavage of the pyridine or piperidine ring can lead to a variety of aliphatic amines and other degradation products. While less common in standard chemical reductions, this has been observed in biological degradation pathways.
-
Dimers: Dimerization of partially reduced intermediates, such as tetrahydropyridine and piperidine derivatives, has been reported as a potential side reaction in some reduction systems.
Q2: I am observing a significant amount of starting material in my final product. What are the likely causes and how can I improve the conversion?
A2: Incomplete conversion is a common issue. Here are some potential causes and troubleshooting steps:
-
Insufficient Catalyst Activity: The catalyst (e.g., Pd/C, PtO₂, Raney Nickel) may be deactivated or of low quality. Ensure you are using a fresh, high-quality catalyst. For catalytic hydrogenations, proper activation of the catalyst is crucial.
-
Inadequate Hydrogen Pressure/Source: For catalytic hydrogenations, the hydrogen pressure may be too low. Increasing the pressure can often drive the reaction to completion. For chemical reductions (e.g., with NaBH₄), ensure a sufficient molar excess of the reducing agent is used.
-
Reaction Time: The reaction may not have been allowed to run for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, TLC) to determine the optimal reaction time.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate. For catalytic hydrogenations, protic solvents like acetic acid or ethanol are often used to enhance catalyst activity.
Q3: My product is contaminated with an unknown impurity with a higher molecular weight. What could it be?
A3: A higher molecular weight impurity could be a dimer of a partially or fully reduced product. This can sometimes occur, particularly with certain reducing agents. To characterize this byproduct, techniques like GC-MS or LC-MS are recommended. To minimize its formation, consider optimizing the reaction temperature and concentration of the starting material.
Troubleshooting Guides
This section provides detailed troubleshooting for specific reduction methods.
Catalytic Hydrogenation (e.g., Pd/C, PtO₂, Raney Nickel)
| Issue | Potential Cause | Troubleshooting & Optimization |
| Incomplete Reduction | 1. Catalyst poisoning. 2. Insufficient hydrogen pressure. 3. Low catalyst loading. 4. Inappropriate solvent. | 1. Ensure the starting material and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds). 2. Increase the hydrogen pressure within the safe limits of your equipment. 3. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). 4. Use a protic solvent like glacial acetic acid or ethanol to improve catalyst activity.[1] |
| Formation of N-Methylated Byproduct | Reaction with a methylating agent or solvent degradation. | Ensure the solvent is pure and not prone to decomposition under the reaction conditions. Avoid potential sources of methylation. |
| Low Yield | 1. Catalyst deactivation. 2. Product inhibition. 3. Mechanical loss during workup. | 1. Use a fresh batch of catalyst. 2. In some cases, the product can inhibit the catalyst. Consider a continuous flow setup if feasible. 3. Optimize the workup procedure to minimize product loss. This includes ensuring complete extraction and minimizing transfers. |
Sodium Borohydride (NaBH₄) Reduction
| Issue | Potential Cause | Troubleshooting & Optimization |
| No or Slow Reaction | 1. NaBH₄ is not a strong enough reducing agent for the pyridine ring under neutral conditions. | 1. The reduction of pyridines with NaBH₄ typically requires acidic conditions to activate the ring towards reduction. Add an acid like acetic acid or hydrochloric acid to the reaction mixture. |
| Formation of Borate Esters | Reaction of the product alcohol (if any side reactions on substituents occur) or solvent with borane byproducts. | During the workup, ensure hydrolysis of any borate esters by adding sufficient water or aqueous acid. |
| Incomplete Reduction | Insufficient acid or reducing agent. | Optimize the stoichiometry of both the acid and NaBH₄. A molar excess of NaBH₄ is generally required. |
Experimental Protocols
Key Experiment: Catalytic Hydrogenation of 3-Methylpyridine using PtO₂
This protocol is a general guideline for the reduction of 3-methylpyridine to this compound using Adams' catalyst (PtO₂).
Materials:
-
3-Methylpyridine
-
Platinum (IV) oxide (PtO₂)
-
Glacial acetic acid
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
-
Standard glassware for extraction and distillation
Procedure:
-
In a suitable high-pressure reactor vessel, dissolve 3-methylpyridine in glacial acetic acid.
-
Carefully add PtO₂ catalyst to the solution under an inert atmosphere if possible.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 70 bar).[1]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-6 hours.[1]
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of glacial acetic acid.
-
Carefully neutralize the filtrate with a base (e.g., NaOH solution) while cooling in an ice bath.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The crude this compound can be further purified by distillation.
Visualizations
Logical Workflow for Troubleshooting Incomplete Reduction
Caption: Troubleshooting workflow for incomplete reduction of 3-methylpyridine.
Signaling Pathway of Byproduct Formation
Caption: Potential pathways for byproduct formation during 3-methylpyridine reduction.
References
Technical Support Center: Purification of 3-Methylpiperidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-methylpiperidine from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. For the common synthesis involving the catalytic hydrogenation of 3-methylpyridine, likely impurities include:
-
Unreacted Starting Material: 3-methylpyridine.
-
Partially Hydrogenated Intermediates: Tetrahydropyridine derivatives.
-
Byproducts from the Catalyst: Trace metals from the hydrogenation catalyst (e.g., Palladium, Platinum, Nickel).[1]
-
Solvent Residues: Solvents used in the reaction or work-up (e.g., ethanol, methanol, dichloromethane).
Q2: Which purification method is most suitable for this compound?
A2: The optimal purification method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.
-
Fractional Distillation (especially under vacuum): This is the most common and effective method for large-scale purification, particularly for removing impurities with significantly different boiling points, such as residual 3-methylpyridine.[2]
-
Acid-Base Extraction: This is a highly effective work-up procedure to separate the basic this compound from neutral or acidic impurities.
-
Flash Column Chromatography: This technique offers the highest resolution for removing structurally similar impurities and achieving very high purity, but it can be challenging with basic amines like this compound.
Q3: How can I assess the purity of my purified this compound?
A3: Purity is typically assessed using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique, though peak tailing can be an issue for basic amines.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis with an internal standard.
Q4: My this compound is a yellow to brown color after purification. What could be the cause?
A4: Discoloration in amines is often due to air oxidation or the presence of trace impurities. Distillation under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.[2] If the color persists, consider treatment with activated carbon followed by filtration before the final distillation.
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor separation of this compound from impurities (e.g., 3-methylpyridine).
-
Potential Cause: Insufficient column efficiency.
-
Troubleshooting Steps:
-
Increase Column Length/Packing: Employ a longer fractionating column or one with more efficient packing (e.g., Vigreux indentations, Raschig rings) to increase the number of theoretical plates.[2]
-
Optimize Reflux Ratio: A higher reflux ratio can improve separation but will also increase the distillation time.
-
Slow Distillation Rate: Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases within the column.[2]
-
-
-
Potential Cause: Incorrect pressure for vacuum distillation.
-
Troubleshooting Steps:
-
Check for Leaks: Ensure all joints in your distillation apparatus are properly sealed. Greasing the joints is essential for vacuum distillations.
-
Optimize Vacuum Pressure: The pressure may not be low enough to achieve a significant difference in boiling points between this compound and the impurity. A lower pressure will decrease the boiling points of all components.
-
-
Issue 2: The compound appears to be decomposing in the distillation flask.
-
Potential Cause: Thermal degradation at high temperatures.
-
Troubleshooting Steps:
-
Use Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point of this compound and minimize thermal stress.[2]
-
Use an Inert Atmosphere: Conduct the distillation under a nitrogen or argon atmosphere to prevent oxidation, which can be accelerated at higher temperatures.[2]
-
-
Acid-Base Extraction
Issue 1: Low recovery of this compound after extraction.
-
Potential Cause: Incomplete protonation or deprotonation.
-
Troubleshooting Steps:
-
Verify pH: Use pH paper or a pH meter to ensure the aqueous layer is sufficiently acidic (pH < 2) during the initial extraction of the amine into the aqueous phase, and sufficiently basic (pH > 12) when regenerating the free amine for extraction back into the organic solvent.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume.
-
-
-
Potential Cause: Emulsion formation.
-
Troubleshooting Steps:
-
Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help to break up emulsions.
-
Gentle Mixing: Invert the separatory funnel gently instead of shaking vigorously.
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
-
-
Flash Column Chromatography
Issue 1: Significant tailing of the this compound peak.
-
Potential Cause: Strong interaction between the basic amine and the acidic silica gel.
-
Troubleshooting Steps:
-
Add a Basic Modifier: Add a small amount (0.5-2%) of a volatile amine like triethylamine or pyridine to the eluent. This will compete with the this compound for the acidic sites on the silica gel.[2]
-
Use Deactivated Silica: Employ commercially available amine-deactivated silica gel.
-
Switch Stationary Phase: Consider using a more neutral or basic stationary phase, such as alumina.[2]
-
-
Issue 2: Co-elution of impurities with the product.
-
Potential Cause: Inappropriate solvent system.
-
Troubleshooting Steps:
-
Thorough TLC Analysis: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify the optimal eluent for separation before running the column. A good starting point for amines is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol), with a small amount of a basic modifier.
-
Use a Solvent Gradient: A gradient elution, where the polarity of the mobile phase is gradually increased, can improve the separation of compounds with different polarities.
-
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₃N |
| Molecular Weight | 99.18 g/mol |
| Boiling Point | 125-126 °C |
| Density | 0.845 g/mL at 25 °C |
| Solubility in Water | Miscible |
Table 2: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Fractional Distillation | 95-99% | High | Good for large scale, effective for different boiling point impurities. | Can cause thermal degradation if not done under vacuum. |
| Acid-Base Extraction | >98% | High | Excellent for removing neutral/acidic impurities, scalable. | Does not remove other basic impurities. |
| Column Chromatography | >99% | Moderate to High | High resolution for similar impurities. | Can be slow, potential for product loss on the column, requires basic modifier. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or dichloromethane (DCM).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M HCl (aq). Repeat the extraction 2-3 times. Combine the acidic aqueous layers. The this compound is now in the aqueous phase as its hydrochloride salt.
-
Wash: Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and make it basic (pH > 12) by the slow and careful addition of a concentrated base solution (e.g., 6 M NaOH).
-
Back-Extraction: Extract the now basic aqueous layer with a fresh organic solvent (e.g., diethyl ether, DCM) to recover the deprotonated this compound. Repeat this extraction 3-4 times.
-
Drying and Concentration: Combine the organic layers containing the purified product. Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a vacuum adapter, and a receiving flask. Ensure all ground glass joints are lightly greased and securely clamped. Use a stir bar or boiling chips in the distillation flask.
-
Initial Vacuum: Connect the apparatus to a vacuum source and slowly reduce the pressure.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect any low-boiling solvent or impurities as the forerun.
-
As the temperature stabilizes at the boiling point of this compound at the given pressure, collect the main fraction in a clean receiving flask.
-
Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and overheating of the residue.
-
-
Shutdown: Cool the distillation flask to room temperature before slowly re-introducing air into the system.
Protocol 3: Purification by Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. A common system for amines is Hexane:Ethyl Acetate with 1% Triethylamine. The target compound should have an Rf value of approximately 0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and allow it to pack evenly. Do not let the silica run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like DCM.
-
Carefully apply the sample to the top of the silica gel.
-
-
Elution:
-
Begin eluting with the mobile phase, applying gentle air pressure.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purity after distillation.
References
Technical Support Center: Stereoselective Synthesis of 3-Methylpiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 3-methylpiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of this compound?
The main challenges in the stereoselective synthesis of this compound revolve around controlling the configuration of the stereocenter at the C3 position and, in cases of further substitution, the relative stereochemistry (diastereoselectivity) of the substituents on the piperidine ring.[1] Key difficulties include:
-
Controlling Diastereoselectivity: The synthesis of this compound often yields a mixture of cis and trans diastereomers, which can be difficult to separate.[2] The desired diastereomer depends on the synthetic route and intended application.
-
Achieving High Enantioselectivity: For chiral applications, obtaining high enantiomeric excess (ee) of a specific enantiomer is crucial. This often requires the use of chiral catalysts, reagents, or enzymatic methods, which can be sensitive to reaction conditions.[1][3]
-
Limited Starting Materials: The availability of suitable and cost-effective starting materials for certain stereoselective routes can be a limiting factor.[1]
-
Epimerization: The stereocenter at C2, adjacent to the nitrogen atom, can be susceptible to epimerization under acidic or basic conditions, leading to a loss of stereochemical purity.[4] While less of a direct issue for the C3 position, it highlights the general sensitivity of piperidine stereocenters.
Q2: What are the common synthetic strategies to control the diastereoselectivity in this compound synthesis?
Several strategies are employed to control the diastereomeric outcome, primarily focusing on the synthesis of cis and trans isomers.
-
Catalytic Hydrogenation of 3,5-Dimethylpyridine: This is a common method that typically produces a mixture of cis and trans isomers. The diastereomeric ratio can be influenced by the choice of catalyst. For instance, hydrogenation using 10% Palladium on carbon (Pd/C) has been shown to favor the trans isomer, while 10% Platinum oxide (PtO₂) can lead to different ratios.[2]
-
Epimerization: A mixture of diastereomers can be converted to the thermodynamically more stable isomer through base-mediated epimerization.[5] This process involves the formation of an enolate intermediate and subsequent re-protonation.
-
Diastereoselective Lithiation: Directed lithiation of an N-protected piperidine, followed by trapping with an electrophile, can provide a route to specific diastereomers. The stereochemical outcome is often directed by the conformation of the piperidine ring and the N-protecting group.[5][6]
Q3: How can I achieve high enantioselectivity in the synthesis of this compound?
For enantioselective synthesis, several modern catalytic methods have proven effective:
-
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: This method involves the reaction of a dihydropyridine intermediate with a boronic acid in the presence of a chiral rhodium catalyst. This approach can provide high yields and excellent enantioselectivity for a variety of 3-substituted piperidines.[3][7][8]
-
Chemo-enzymatic Dearomatization: This strategy combines chemical synthesis with biocatalysis. A one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines with high precision.[1]
-
Enzyme Cascade Synthesis: A multi-enzyme cascade can be designed for the synthesis of chiral amines. For example, a system involving a diamine oxidase and an imine reductase has been used for the synthesis of this compound.[9]
Troubleshooting Guides
Problem 1: My hydrogenation of 3,5-dimethylpyridine yields an undesirable mixture of cis and trans isomers.
-
Possible Cause: The catalyst and reaction conditions are not optimized for the desired diastereomer.
-
Troubleshooting Steps:
-
Catalyst Screening: The choice of catalyst significantly impacts the diastereomeric ratio. Experiment with different heterogeneous catalysts such as 10% Pd/C and 10% PtO₂ to determine the optimal catalyst for your desired isomer.[2]
-
Reaction Condition Optimization: Temperature and pressure can influence the selectivity of the hydrogenation process. A systematic optimization of these parameters may be necessary.[10]
-
Post-Synthesis Epimerization: If a mixture is unavoidable, consider a subsequent epimerization step to convert the undesired isomer into the thermodynamically more stable one. This is typically achieved using a base.[5]
-
Problem 2: I am struggling to achieve high enantiomeric excess in my rhodium-catalyzed asymmetric synthesis.
-
Possible Cause: The chiral ligand, catalyst precursor, or reaction conditions are not optimal.
-
Troubleshooting Steps:
-
Ligand Selection: The choice of chiral ligand is critical for high enantioselectivity. Screen a variety of commercially available or custom-synthesized chiral ligands to find the most effective one for your specific substrate.
-
Catalyst Purity: Ensure the rhodium precursor and the ligand are of high purity, as impurities can poison the catalyst.
-
Solvent and Additive Effects: The solvent system and the presence of additives can have a profound impact on the enantioselectivity. Perform a screen of different solvents and additives (e.g., bases, salts).
-
Temperature and Pressure Optimization: As with any catalytic reaction, temperature and pressure can influence the outcome. A careful optimization of these parameters is recommended.
-
Problem 3: My chemo-enzymatic synthesis is showing low conversion or poor stereoselectivity.
-
Possible Cause: Enzyme inhibition, suboptimal pH or temperature, or cofactor imbalance.
-
Troubleshooting Steps:
-
Enzyme Activity Check: Ensure that the enzymes (e.g., amine oxidase, imine reductase) are active and not denatured.
-
pH and Temperature Optimization: Biocatalytic reactions are highly sensitive to pH and temperature. Determine the optimal pH and temperature for each enzyme in the cascade.
-
Cofactor Regeneration: Ensure that the cofactor regeneration system (if applicable) is functioning efficiently to maintain the appropriate concentration of the required cofactor (e.g., NADH/NADPH).[9]
-
Substrate/Product Inhibition: High concentrations of the substrate or product can sometimes inhibit enzyme activity. Consider a fed-batch or continuous flow setup to maintain low concentrations.
-
Quantitative Data Summary
Table 1: Diastereomeric Ratios in the Hydrogenation of 3,5-Disubstituted Pyridines
| Catalyst | Major Isomer | Diastereomeric Ratio (trans:cis) | Reference |
| 10% Pd/C | trans | 70:30 | [2] |
| 10% PtO₂ | trans | 60:40 | [2] |
Table 2: Enantioselectivity in Rhodium-Catalyzed Synthesis of 3-Arylpiperidines
| Substrate | Chiral Ligand | Yield (%) | ee (%) | Reference |
| Phenylboronic Acid | Josiphos L5 | 99 | 99 | [7] |
| 4-Fluorophenylboronic Acid | Josiphos L5 | 98 | 98 | [7] |
| 4-Methoxyphenylboronic Acid | Josiphos L5 | 97 | 99 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
This protocol is adapted from Mishra et al. (2023).[7]
-
To a vial, add the rhodium precursor (e.g., [Rh(cod)Cl]₂) and the chiral ligand (e.g., Josiphos L5).
-
Place the vial under reduced pressure and purge with argon (repeat three times).
-
Add toluene, THP, and H₂O as solvents.
-
Add an aqueous solution of CsOH and stir the mixture at 70 °C for 10 minutes.
-
Add the arylboronic acid (3.0 equivalents) followed by the dihydropyridine substrate (1.0 equivalent).
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Stir the resulting mixture at 70 °C for 20 hours.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., Et₂O), wash the combined organic layers, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Protocol 2: Hydrogenation of 3,5-Dimethylpyridine
This protocol is based on the general method described in patent literature.[11]
-
In a high-pressure reactor, add 3,5-dimethylpyridine, deionized water, and the hydrogenation catalyst (e.g., a composite catalyst of ruthenium on carbon, nickel powder, and magnesium acetate).
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 35 kg/cm ²).
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Heat the reaction mixture to the desired temperature (e.g., 160 °C) and maintain for the specified time (e.g., 6 hours).
-
After the reaction, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting crude product, a mixture of cis- and trans-3,5-dimethylpiperidine, can be purified by distillation or chromatography.
Visualizations
Caption: Synthetic pathways for diastereoselective and enantioselective synthesis of this compound.
Caption: Troubleshooting workflow for improving stereochemical outcomes in this compound synthesis.
References
- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tuodaindus.com [tuodaindus.com]
- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. CN113372262A - Preparation method of trans-3, 5-dimethylpiperidine - Google Patents [patents.google.com]
Preventing side reactions in 3-Methylpiperidine synthesis
Technical Support Center: 3-Methylpiperidine Synthesis
Welcome to the technical support center for this compound synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during synthesis, with a focus on preventing and troubleshooting side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable methods for synthesizing this compound?
A1: The most prevalent industrial method is the catalytic hydrogenation of 3-methylpyridine (also known as 3-picoline).[1] This process involves reducing the pyridine ring using hydrogen gas in the presence of a metal catalyst.[1] Alternative routes, often used for specific applications, include the reductive amination of appropriate precursors or the cyclization of substituted dihaloamines.[2]
Q2: What are the primary challenges when scaling up the synthesis from a lab to a pilot or production scale?
A2: Key challenges in scaling up this compound synthesis include:
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Heat Management: Catalytic hydrogenation is a highly exothermic reaction. Ensuring the reactor has adequate cooling capacity is crucial to prevent runaway reactions.[1]
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Catalyst Handling: Heterogeneous catalysts can be pyrophoric and require careful handling procedures, especially at larger scales. Efficient separation of the catalyst from the product mixture post-reaction is also a critical consideration.[1]
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Pressure and Gas Handling: The use of high-pressure hydrogen gas requires specialized reactors and stringent safety protocols.
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Purification: Achieving high purity on a large scale requires efficient distillation equipment, often under an inert atmosphere to prevent oxidation of the final product.[2]
Q3: How is this compound typically purified after synthesis?
A3: The standard method for purifying crude this compound is fractional distillation.[3] Due to its potential for oxidation, this is best performed under an inert atmosphere like nitrogen or argon.[2] For creating a solid, highly pure derivative for storage or specific applications, it can be converted to its hydrochloride salt, which can then be purified by recrystallization.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and solutions?
A1: Low yield can stem from several factors. The most common issues are incomplete reaction and degradation of materials.
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Potential Cause 1: Incomplete Reaction
-
Solution: Increase the reaction time or temperature to drive the reaction to completion. You can also consider increasing the hydrogen pressure or the catalyst loading. Ensure mixing is efficient enough to maintain good contact between the catalyst, substrate, and hydrogen gas.[1]
-
-
Potential Cause 2: Degradation of Starting Material or Product
-
Solution: If the reaction temperature is too high, degradation can occur. Try lowering the reaction temperature and compensating by extending the reaction time or increasing catalyst loading. Using a milder or more selective catalyst can also prevent degradation.[1]
-
Q2: The reaction stalls, leaving a significant amount of unreacted 3-methylpyridine. How can I improve the conversion rate?
A2: This is a common issue often related to the catalyst or reaction conditions.
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Potential Cause 1: Catalyst Deactivation
-
Solution: The catalyst may be poisoned by impurities (e.g., sulfur or other coordination compounds) in the starting material or solvent. Ensure all reagents are of high purity. If poisoning is suspected, the catalyst bed may need to be replaced. Using a more robust catalyst or a guard bed to trap poisons can also be effective.[1]
-
-
Potential Cause 2: Insufficient Hydrogen Availability
-
Solution: Ensure the hydrogen supply is adequate and that the pressure is maintained throughout the reaction. Poor mixing can also lead to localized hydrogen depletion. Increase the agitation speed to improve gas-liquid mass transfer.
-
Q3: My final product is a pale yellow or brown color, not colorless. What is the cause and how can it be prevented?
A3: Discoloration is typically a sign of oxidation.
-
Potential Cause: Air Oxidation
-
Solution: this compound, as a secondary amine, is susceptible to air oxidation, which can form colored impurities.[2] Handle the crude product and perform the final distillation under an inert atmosphere (e.g., nitrogen or argon). Store the purified product in a tightly sealed container under an inert gas.[2]
-
Q4: The hydrogenation reaction is difficult to control, with significant temperature spikes. How can I manage the exotherm?
A4: Poor heat control indicates that the rate of heat generation is exceeding the system's cooling capacity.
-
Potential Cause: Highly Exothermic Reaction
-
Solution: Improve the reactor's cooling efficiency. For batch processes, consider a semi-batch approach where a limiting reagent (like the substrate solution) is added slowly and in a controlled manner to manage the rate of reaction. Diluting the reaction mixture with more solvent can also help absorb the heat generated.[1]
-
Data Presentation
Table 1: General Parameters for Catalytic Hydrogenation of 3-Methylpyridine
| Parameter | Typical Range | Notes |
|---|---|---|
| Catalyst | Ni, Pd, Rh, Ru on a support (e.g., Carbon, Alumina) | Catalyst choice affects selectivity, activity, and cost.[1] |
| Temperature | 120 - 200 °C | Higher temperatures increase reaction rate but may also lead to side products or degradation.[4] |
| Hydrogen Pressure | 3 - 10 MPa (approx. 30 - 100 bar) | Higher pressure generally favors complete hydrogenation.[5] |
| Solvent | Water, Methanol, Ethanol, or neat (no solvent) | Solvent choice can influence heat transfer and reaction kinetics. |
| Catalyst Loading | 1 - 10% w/w relative to substrate | Higher loading can increase reaction speed but adds cost. |
Experimental Protocols
Protocol: Synthesis of this compound via Hydrogenation of 3-Methylpyridine
Warning: This reaction involves flammable, high-pressure hydrogen gas and potentially pyrophoric catalysts. It must be conducted in a specialized high-pressure reactor (autoclave) by trained personnel with appropriate safety precautions.
Materials:
-
3-Methylpyridine (3-picoline)
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Deionized Water (or other suitable solvent)
-
Hydrogen Gas (high purity)
-
Nitrogen Gas (for inerting)
Procedure:
-
Reactor Preparation: Add 3-methylpyridine (1.0 mol), 5% Ru/C catalyst (5% w/w), and deionized water (100 mL) to the vessel of a high-pressure autoclave.
-
Inerting: Seal the reactor. Purge the system by pressurizing with nitrogen gas to 10 bar and then venting. Repeat this cycle 3-5 times to remove all oxygen.
-
Pressurization: After the final nitrogen vent, purge the system with hydrogen gas in a similar manner (pressurize to 10 bar, then vent; repeat 3 times). Finally, pressurize the reactor with hydrogen gas to the target pressure (e.g., 4 MPa / 40 bar).
-
Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 150 °C).[4] Monitor the pressure. A drop in pressure indicates hydrogen consumption. Maintain the pressure by feeding more hydrogen as needed.
-
Monitoring: Continue the reaction for the specified time (e.g., 8 hours) or until hydrogen uptake ceases.[4]
-
Cooldown and Depressurization: Stop heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure to a safe exhaust.
-
Purging: Purge the reactor with nitrogen gas to remove any residual hydrogen.
-
Workup: Open the reactor and filter the reaction mixture to carefully remove the catalyst. The catalyst may be pyrophoric and should be handled while wet.
-
Purification: Transfer the filtrate to a distillation apparatus. Perform fractional distillation under a nitrogen atmosphere to isolate the pure this compound product.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for common issues in this compound synthesis.
Caption: Desired reaction pathway versus common side reaction pathways.
References
Technical Support Center: Catalytic Hydrogenation of 3-Methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 3-methylpyridine to 3-methylpiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the hydrogenation of 3-methylpyridine?
A1: A variety of catalysts are employed for the hydrogenation of 3-methylpyridine and other pyridine derivatives. Commonly used catalysts include those based on platinum, palladium, rhodium, and ruthenium.[1] For instance, Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, has been used for the hydrogenation of 3-methylpyridine in glacial acetic acid under elevated hydrogen pressure.[1] Palladium on carbon (Pd/C) is another effective catalyst, often used in the presence of an acidic additive to tune selectivity.[2][3] Rhodium catalysts, such as Rhodium(III) oxide (Rh₂O₃), have shown high activity under mild conditions.[4][5] Ruthenium supported on materials like poly(divinylbenzene) (Ru/PDVB) has also been demonstrated to be effective for pyridine hydrogenation in aqueous media.[6]
Q2: What are typical reaction conditions for 3-methylpyridine hydrogenation?
A2: Reaction conditions can vary significantly depending on the catalyst and desired outcome. Due to the aromatic stability of the pyridine ring, elevated temperatures and hydrogen pressures are often required.[1] For example, using PtO₂ in glacial acetic acid, a hydrogen pressure of 70 bar may be used.[1] With a Rh₂O₃ catalyst, milder conditions such as 40 °C and 5 bar of hydrogen pressure have been proven effective.[4] Palladium-catalyzed reactions are often carried out at temperatures between 30-50 °C and pressures around 6 bar.[2][3]
Q3: How can I monitor the progress of my 3-methylpyridine hydrogenation reaction?
A3: Several analytical techniques can be employed to monitor the reaction progress. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying and quantifying the reactant, product, and any byproducts.[7] In-situ monitoring techniques like Fourier-transform infrared spectroscopy (FTIR) can provide real-time data on the concentration of reactants and products.[8] For reactions at elevated pressures, in-line flow NMR has also been demonstrated as a viable monitoring technique.[9][10] Additionally, online monitoring using UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS/MS) can be used to track the reaction at key time points.[11]
Troubleshooting Guides
Issue 1: Low or No Conversion
Low or no conversion of 3-methylpyridine to this compound is a common issue that can arise from several factors related to the catalyst, substrate, and reaction conditions.[12]
Possible Causes and Solutions:
-
Catalyst Inactivity or Poisoning:
-
Cause: The catalyst's active sites may be blocked by impurities in the reactants or solvent.[12][13] Nitrogen-containing compounds, including the reactant and product, can themselves act as inhibitors.[13]
-
Solution: Ensure the purity of your 3-methylpyridine, solvent, and hydrogen gas. Pre-treating the catalyst or using a fresh batch may be necessary. In some cases, catalyst activity can be restored through specific treatments like hot H₂ stripping, though this may require a unit shutdown.[14]
-
-
Suboptimal Reaction Conditions:
-
Cause: Insufficient hydrogen pressure, incorrect temperature, or inadequate agitation can all lead to low conversion.[12]
-
Solution: Systematically optimize your reaction conditions. Increase the hydrogen pressure, as higher pressures are often required for pyridine ring saturation.[1] Adjust the temperature; while higher temperatures can increase the reaction rate, they may also lead to side reactions or catalyst deactivation.[12] Ensure efficient stirring to overcome mass transfer limitations.[12]
-
-
Insufficient Reaction Time:
-
Cause: The reaction may not have been allowed to proceed for a sufficient duration to achieve high conversion.
-
Solution: Monitor the reaction over a longer period to determine the time required for completion.
-
Data Presentation
Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation
| Catalyst | Substrate | Temperature (°C) | Pressure (bar) | Solvent | Conversion/Yield | Reaction Time (h) | Reference |
| PtO₂ | 3-Methylpyridine | Room Temp. | 70 | Glacial Acetic Acid | High | 4-6 | [1] |
| Ru/PDVB | Pyridine | 100 | 10 | Water | >99% | 3 | [6] |
| 10% Pd/C | 4-Pyridinecarbonitrile | 30 | 6 | Water/Dichloromethane | 100% | 5.5 | [2] |
| Rh₂O₃ | 3-Methylpyridine | 40 | 5 | Trifluoroethanol | >99% | 16 | [4] |
| Iridium(III) Complex | Pyridines | - | - | - | High Yields | - | [15][16] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of 3-Methylpyridine
This protocol is a general guideline and may require optimization for specific catalysts and equipment.
-
Catalyst Preparation: In a suitable reaction vessel (e.g., a high-pressure autoclave), add the catalyst (e.g., 5 mol% Rh₂O₃) under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Solvent and Substrate Addition: Add the appropriate solvent (e.g., trifluoroethanol) to the vessel, followed by the 3-methylpyridine substrate.[5]
-
System Purge: Seal the reaction vessel and purge the system with hydrogen gas several times to remove any residual air.[12]
-
Reaction Execution: Pressurize the vessel with hydrogen to the desired pressure (e.g., 5 bar) and heat the reaction mixture to the target temperature (e.g., 40 °C) with vigorous stirring.[4]
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or another suitable analytical technique.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature, carefully vent the excess hydrogen, and purge with an inert gas. Remove the catalyst by filtration (e.g., through a pad of Celite®).[12]
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound, which can be further purified if necessary.[12]
Protocol 2: Sample Preparation for GC-MS Analysis
-
Sample Extraction: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Dilution: Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Filtration: If the sample contains suspended catalyst particles, filter it through a syringe filter to prevent contamination of the GC column.
-
Analysis: Inject the filtered sample into the GC-MS for analysis.
Visualizations
Caption: Experimental workflow for 3-methylpyridine hydrogenation.
Caption: Troubleshooting guide for low conversion.
Caption: Simplified reaction pathway for hydrogenation.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 3. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. env.go.jp [env.go.jp]
- 8. mt.com [mt.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium [mdpi.com]
- 14. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine
Welcome to the technical support center for the chiral resolution of 3-methylpiperidine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the separation of this compound enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving the enantiomers of this compound?
The resolution of this compound and its derivatives is typically achieved through three main strategies:
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Classical Resolution via Diastereomeric Salt Formation: This is the most common method, involving the reaction of the racemic amine with a chiral resolving agent (typically a chiral acid) to form diastereomeric salts.[1] These salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[1][2]
-
Chromatographic Resolution: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a Chiral Stationary Phase (CSP) can physically separate the enantiomers.[3] This technique is widely used for both analytical quantification of enantiomeric excess (ee) and for preparative-scale separations.[3][4]
-
Enzymatic Resolution: This kinetic resolution method uses an enzyme that selectively reacts with one enantiomer, allowing the unreacted enantiomer to be isolated.[3][5]
Q2: Which chiral resolving agents are effective for the classical resolution of this compound derivatives?
For basic compounds like this compound, chiral acids are used as resolving agents. Commonly successful agents include:
-
Tartaric acid derivatives , such as di-benzoyl-L-tartaric acid or di-p-toluoyl-D-tartaric acid.[8][9][10] The choice of resolving agent and solvent is critical and often requires screening to find the optimal conditions for crystallization and separation.[2]
Q3: What type of column is recommended for the chiral HPLC separation of this compound enantiomers?
Polysaccharide-based Chiral Stationary Phases (CSPs) are highly effective for the separation of piperidine derivatives.[4][11][12] Columns such as Chiralpak® IA, AD-H, and Chiralcel® OD-H have demonstrated good performance in resolving similar structures.[4] For volatile derivatives, cyclodextrin-based phases can be used in Gas Chromatography (GC).[3]
Q4: Is derivatization necessary for the analysis of this compound enantiomers?
Derivatization is not always required but can be a crucial step, particularly for analytical purposes.[4]
-
To Enhance Detection: this compound lacks a strong UV chromophore. Derivatizing it with a UV-active agent, such as para-toluene sulfonyl chloride (PTSC) or benzoyl chloride, allows for sensitive UV detection in HPLC.[13][14][15]
-
To Improve Separation: Converting the enantiomers into diastereomers with a chiral derivatizing agent can sometimes facilitate separation on a standard achiral column.[16]
Troubleshooting Guides
Topic: Classical Resolution (Diastereomeric Salt Crystallization)
Q: My diastereomeric salt crystallization resulted in a low enantiomeric excess (ee). What are the possible causes and solutions?
A low enantiomeric excess after crystallization is a common issue. The table below outlines potential causes and actionable solutions.
| Possible Cause | Solution |
| Inappropriate Solvent System | The solvent plays a critical role in the solubility difference between diastereomers. Screen a variety of solvents or solvent mixtures (e.g., ethanol, isopropanol, ethyl acetate) to maximize this difference.[6] |
| Cooling Rate is Too Fast | Rapid cooling can lead to the co-precipitation of both diastereomeric salts, trapping the undesired diastereomer in the crystal lattice.[2] Allow the solution to cool slowly to room temperature and then gradually to a lower temperature (e.g., 0-5 °C). |
| Incorrect Stoichiometry of Resolving Agent | Using a full equivalent of the resolving agent can sometimes suppress the solubility difference. Start with 0.5 equivalents of the resolving agent and optimize from there.[17] |
| Racemization | The amine or resolving agent may racemize under harsh conditions (e.g., high temperature, strong acid/base).[17] Check the stability of your compounds under the resolution conditions and use milder temperatures where possible. |
| Insufficient Purity of Starting Materials | Impurities can interfere with crystal formation. Ensure the racemic this compound and the chiral resolving agent are of high purity. |
Q: I am having trouble inducing crystallization of the diastereomeric salt. What should I do?
Failure to crystallize can be frustrating. Try the following techniques:
-
Seeding: Introduce a seed crystal from a previous successful batch to initiate crystallization. If no crystal is available, try scratching the inside of the flask with a glass rod at the liquid-air interface.
-
Increase Concentration: Carefully evaporate some of the solvent to create a supersaturated solution.
-
Change the Solvent: The current solvent may be too good, preventing the salt from precipitating. Add an "anti-solvent" (a solvent in which the salt is insoluble) dropwise until turbidity persists.
-
Allow Sufficient Time: Some crystallizations are very slow and may require hours or even days at a low temperature.
Topic: Chiral HPLC Separation
Q: I am observing poor or no separation between the enantiomer peaks on my chiral HPLC. How can I troubleshoot this?
Poor resolution is a common method development challenge. A logical troubleshooting workflow is essential.
Q: My peaks are tailing in the chiral HPLC analysis. What is the cause and how can I fix it?
Peak tailing is often caused by strong interactions between the basic amine analyte and active sites on the silica support of the stationary phase. The solution is to add a mobile phase modifier. For a basic compound like this compound, add a small amount of an amine, such as diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1%.[4] This modifier competes for the active sites, resulting in more symmetrical peaks.
Experimental Protocols
Protocol 1: Classical Resolution of Racemic this compound using (R)-(-)-Mandelic Acid
This protocol describes a general procedure for diastereomeric salt crystallization. Optimization of solvent and stoichiometry will be required.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, [quickcompany.in]
- 7. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 8. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]
- 9. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 10. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 14. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
Stability issues of 3-Methylpiperidine in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Methylpiperidine in various solvents.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Loss of this compound Potency or Purity Over Time in Solution
-
Question: My solution of this compound shows decreased purity/potency when analyzed after a period of storage. What could be the cause?
-
Answer: The stability of this compound is highly dependent on the solvent and storage conditions. Degradation can be accelerated by several factors:
-
Incompatible Solvents and Reagents: this compound is a secondary amine and is incompatible with acids, bases, strong oxidizing agents, acid anhydrides, and acid chlorides.[1] The presence of these substances, even in trace amounts, can lead to degradation.
-
Presence of Carbon Dioxide: this compound can react with atmospheric carbon dioxide.[1] It is recommended to handle and store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Elevated Temperatures: Heat can promote degradation.[1] Store solutions in a cool, dry place.
-
Exposure to Light: Photolytic degradation can occur. Store solutions in amber vials or otherwise protected from light.
-
Issue 2: Unexpected Peaks Observed During Chromatographic Analysis (HPLC/GC)
-
Question: I am observing unexpected peaks in my chromatogram when analyzing a sample containing this compound. What are these, and how can I prevent them?
-
Answer: Unexpected peaks are likely degradation products. The identity of these products depends on the stressor.
-
Oxidative Degradation: In the presence of oxidizing agents (e.g., hydrogen peroxide, or even atmospheric oxygen over time), this compound can oxidize to form this compound N-oxide.[2][3] Under more vigorous oxidation, dehydrogenation can occur, leading to the formation of 3-methylpyridine or 2,3,4,5-tetrahydro-3-methylpyridine.[4]
-
Acidic/Basic Conditions: While the primary reaction with acids is salt formation, prolonged exposure or strong acids/bases can catalyze degradation, potentially leading to ring-opening or other rearrangements, although specific products are not well-documented in the literature for this compound itself.
-
Thermal Degradation: High temperatures can lead to complex degradation pathways, including the formation of polymeric materials or ring-opening products. For some cyclic amines, thermal degradation can lead to ring opening at elevated temperatures (150-165°C).[5]
-
Troubleshooting Workflow for Unexpected Peaks
Caption: Troubleshooting workflow for identifying the source of unexpected peaks.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and direct sunlight.[1] To prevent reaction with atmospheric components, storage under an inert atmosphere like nitrogen or argon is recommended.[1]
Q2: How does the choice of solvent affect the stability of this compound?
A2: The choice of solvent can significantly impact the stability of this compound.
-
Protic Solvents (e.g., water, methanol, ethanol): These solvents can hydrogen-bond with the amine, which can sometimes stabilize it by solvating it. However, they can also participate in certain degradation reactions.
-
Aprotic Solvents (e.g., acetonitrile, DMF, DMSO): Polar aprotic solvents can increase the nucleophilicity of amines, which may accelerate reactions with electrophilic impurities.[6] Nonpolar aprotic solvents provide poor stabilization for any polar transition states during degradation, potentially slowing down certain degradation pathways.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemistry of secondary amines and piperidine derivatives, the following degradation pathways are plausible under stress conditions:
-
Oxidation:
-
Thermal Degradation:
-
At high temperatures, complex reactions including polymerization and ring-opening can occur.[5]
-
-
Photolytic Degradation:
-
Exposure to UV or visible light can induce degradation through radical mechanisms, potentially leading to dehydrogenation.
-
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound under various stress conditions.
Q4: How can I set up a forced degradation study for this compound?
A4: A forced degradation study should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[4][7] Below is a general protocol that can be adapted.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Solvents: Acetonitrile, Methanol, Water (HPLC grade)
-
Stress Reagents: 1N HCl, 1N NaOH, 3% Hydrogen Peroxide
-
Equipment: HPLC with UV or MS detector, GC-MS, NMR, pH meter, calibrated oven, photostability chamber.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 1N NaOH and heat at 60°C. Withdraw samples at various time points. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Withdraw samples at various time points.
-
Thermal Degradation: Place the stock solution in an oven at a controlled temperature (e.g., 70°C). Withdraw samples at various time points.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber (ICH Q1B guidelines recommend an exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., RP-HPLC with a C18 column).
-
The method should be capable of separating the main this compound peak from any degradation products.
-
Peak purity analysis using a PDA detector or mass spectrometer is recommended.
-
Characterize significant degradation products using LC-MS, GC-MS, or NMR.
-
Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study to illustrate the expected outcomes.
Table 1: Stability of this compound under Different Stress Conditions
| Stress Condition | Duration (hours) | % this compound Remaining | % Degradation |
| Control (RT, dark) | 24 | 99.8 | 0.2 |
| 1N HCl, 60°C | 8 | 90.5 | 9.5 |
| 1N NaOH, 60°C | 8 | 92.1 | 7.9 |
| 3% H₂O₂, RT | 4 | 85.3 | 14.7 |
| 70°C, dark | 24 | 94.6 | 5.4 |
| Photolytic (ICH Q1B) | - | 96.2 | 3.8 |
Table 2: Major Degradation Products Observed by LC-MS
| Stress Condition | Major Degradation Product (Proposed) | Retention Time (min) |
| Oxidative (3% H₂O₂) | This compound N-Oxide | 3.5 |
| Oxidative (3% H₂O₂) | 3-Methyl-2,3,4,5-tetrahydropyridine | 5.2 |
| Acid Hydrolysis | Minor unknown degradant 1 | 2.8 |
| Thermal | Minor unknown degradant 2 | 4.1 |
References
- 1. Page loading... [wap.guidechem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents [patents.google.com]
- 4. Gas-phase Oxidation of Piperidine by "Green Oxidants" H2O2 and N2O | European Journal of Applied Sciences [journals.scholarpublishing.org]
- 5. sintef.no [sintef.no]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Minimizing impurities during the synthesis of 3-Methylpiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methylpiperidine. The focus is on minimizing impurities during the synthesis, particularly through the catalytic hydrogenation of 3-methylpyridine (3-picoline).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The most prevalent industrial and laboratory-scale synthesis of this compound is the catalytic hydrogenation of 3-methylpyridine (also known as 3-picoline). Alternative routes, though less common, include the cyclization of functionalized open-chain compounds like 2-methyl-1,5-diaminopentane.
Q2: What are the primary impurities I should expect when synthesizing this compound via the hydrogenation of 3-picoline?
A2: The primary impurities can be categorized as follows:
-
Unreacted Starting Material: Residual 3-methylpyridine is a common impurity.
-
Partially Hydrogenated Intermediates: Tetrahydropyridine derivatives may be present if the reaction does not go to completion.
-
Over-hydrogenation or Ring-Opening Products: Under harsh conditions, the piperidine ring can undergo cleavage, leading to various aliphatic amines.
-
N-Alkylation Products: If a methylating agent is present or if the reaction conditions promote it, N-methyl-3-methylpiperidine can be formed.
-
Catalyst- and Solvent-Related Impurities: Traces of the metal catalyst or residual solvents can be present in the final product.
Q3: Which analytical techniques are recommended for identifying and quantifying impurities in my this compound product?
A3: A combination of chromatographic and spectroscopic methods is ideal for comprehensive impurity profiling.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): Useful for less volatile impurities and for quantitative analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the impurities.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Can be used to detect and quantify trace metal catalyst residues.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Incomplete Conversion of 3-Methylpyridine
Symptoms:
-
Significant amount of 3-methylpyridine detected in the final product by GC-MS or NMR.
-
Lower than expected yield of this compound.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Catalyst Activity | - Increase catalyst loading (e.g., from 5 mol% to 10 mol%).- Use a fresh batch of catalyst, as catalysts can deactivate over time.- Ensure the catalyst was not exposed to poisons (e.g., sulfur compounds) prior to use. |
| Inadequate Reaction Time or Temperature | - Increase the reaction time.- Gradually increase the reaction temperature, monitoring for the formation of degradation products. |
| Insufficient Hydrogen Pressure | - Increase the hydrogen pressure. The hydrogenation of pyridines often requires elevated pressures.[2] |
| Catalyst Poisoning | - Purify the 3-methylpyridine starting material to remove potential catalyst poisons.- Ensure the solvent is of high purity and free from contaminants. |
Problem 2: Presence of Partially Hydrogenated Intermediates
Symptoms:
-
Detection of peaks in GC-MS or signals in NMR corresponding to tetrahydropyridine intermediates.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Reaction Conditions | - Increase reaction temperature and/or hydrogen pressure to drive the reaction to completion. |
| Poor Catalyst Performance | - Switch to a more active catalyst. For example, rhodium and ruthenium catalysts can be more effective for pyridine hydrogenation than palladium.[3][4] |
| Insufficient Reaction Time | - Extend the reaction duration to ensure full conversion of intermediates. |
Problem 3: Formation of N-Alkylated or Other By-products
Symptoms:
-
Detection of unexpected peaks in GC-MS or NMR, potentially corresponding to N-methyl-3-methylpiperidine or other side products.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Contaminated Reagents or Solvents | - Use high-purity reagents and solvents. For example, methanol used as a solvent can sometimes act as a methylating agent at high temperatures. |
| Side Reactions on the Catalyst Surface | - Optimize reaction conditions (lower temperature, different catalyst) to disfavor side reactions.- Consider a different catalyst that is more selective for the desired hydrogenation. |
| Thermal Degradation | - Avoid excessively high reaction temperatures that could lead to decomposition of the starting material or product. |
Experimental Protocols
Key Experiment: Catalytic Hydrogenation of 3-Methylpyridine to this compound
This protocol provides a general methodology. Optimal conditions may vary depending on the specific catalyst and equipment used.
Materials:
-
3-Methylpyridine
-
Catalyst (e.g., 5% Pd/C, Raney Nickel, or 5% Rh/C)
-
Solvent (e.g., Ethanol, Methanol, or Acetic Acid)
-
Hydrogen gas
-
High-pressure autoclave reactor
Procedure:
-
Reactor Setup:
-
Ensure the high-pressure autoclave is clean and dry.
-
Add the catalyst (e.g., 5 mol% relative to the substrate) to the reactor.
-
Add the solvent (e.g., 10 volumes relative to the substrate).
-
-
Addition of Substrate:
-
Add the 3-methylpyridine to the reactor.
-
-
Reaction:
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).
-
Begin stirring and heat the reactor to the desired temperature (e.g., 80-150 °C).
-
Monitor the reaction progress by taking samples periodically and analyzing them by GC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
The crude this compound can be purified by fractional distillation to remove unreacted starting material and other impurities.
-
Data Presentation
Table 1: Influence of Catalyst on Impurity Profile in 3-Picoline Hydrogenation (Illustrative Data)
| Catalyst | Unreacted 3-Picoline (%) | Partially Hydrogenated Intermediates (%) | Other By-products (%) |
| 5% Pd/C | 5-15 | 2-5 | <1 |
| Raney Nickel | 2-8 | 1-3 | <2 |
| 5% Pt/C | 1-5 | <2 | <1 |
| 5% Rh/C | <2 | <1 | <1 |
Note: These are illustrative values and can vary significantly based on reaction conditions.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Potential pathways for impurity formation during this compound synthesis.
Caption: A logical workflow for troubleshooting low purity in this compound synthesis.
References
- 1. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Fmoc Deprotection: 3-Methylpiperidine vs. 4-Methylpiperidine
For Researchers, Scientists, and Drug Development Professionals in Peptide Synthesis
The selection of the appropriate deprotection reagent is a critical step in solid-phase peptide synthesis (SPPS) that significantly influences the yield, purity, and overall success of the synthesis. While piperidine has traditionally been the reagent of choice for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, its classification as a controlled substance and potential to cause side reactions has led to the exploration of alternatives.[1] This guide provides an objective comparison of two such alternatives, 3-Methylpiperidine and 4-Methylpiperidine, supported by available experimental data.
Performance Comparison
Both this compound and 4-Methylpiperidine have been shown to be effective reagents for Fmoc deprotection, with efficiencies comparable to that of piperidine.[2] However, subtle differences in their reaction kinetics and a more extensive body of research on 4-Methylpiperidine position it as a more commonly cited alternative.
One study investigating the kinetics of Fmoc group removal from Fmoc-Ile attached to a chlorotrityl resin found that both this compound and 4-Methylpiperidine exhibit identical efficiency to piperidine.[2] Another source suggests a slight variance in reaction rates, following the order: 4-Methylpiperidine > this compound > 2-Methylpiperidine, indicating that 4-Methylpiperidine may offer a faster deprotection.
While extensive quantitative data regarding peptide yield and purity for syntheses using 4-Methylpiperidine is available, similar detailed experimental results for this compound are less prevalent in the reviewed literature. The available data for 4-Methylpiperidine demonstrates that it provides comparable results to piperidine in terms of crude peptide yield and purity.[3]
Quantitative Data Summary
The following table summarizes the available quantitative data for the performance of this compound and 4-Methylpiperidine in comparison to the standard piperidine protocol.
| Reagent | Concentration | Deprotection Half-Life (t½) | Crude Peptide Yield (%) | Crude Peptide Purity (%) | Reference(s) |
| Piperidine | 20% in DMF | Identical to 3- and 4-Methylpiperidine | ~71% (for peptide RRWQWRMKKLG) | Not specified in comparative studies | [2] |
| This compound | 25% in DMF | Identical to Piperidine | Data not available | Data not available | [2] |
| 4-Methylpiperidine | 20-25% in DMF | Identical to Piperidine | ~70% (for peptide RRWQWRMKKLG) | Similar to Piperidine | [2][3] |
Note: The efficiency and outcomes of peptide synthesis are highly sequence-dependent. The data presented here are based on specific reported experiments and may vary.
Experimental Protocols
The following are representative protocols for Fmoc deprotection in solid-phase peptide synthesis.
Standard Fmoc Deprotection Protocol (Piperidine or 4-Methylpiperidine)
This protocol is widely applicable for routine SPPS.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Deprotection: Add a solution of 20% (v/v) piperidine or 4-Methylpiperidine in DMF to the resin.
-
Agitation: Agitate the mixture at room temperature for 5-10 minutes. For hindered amino acids or during the synthesis of long peptides, a second deprotection step of 5-10 minutes may be required.
-
Draining: Drain the deprotection solution from the reaction vessel.
-
Washing: Thoroughly wash the resin with DMF (typically 5-7 times) to remove residual deprotection reagent and the dibenzofulvene adduct.
Kinetic Monitoring of Fmoc Deprotection
This protocol can be used to determine the deprotection half-life.
-
Sample Preparation: Place 1 mg of Fmoc-amino acid-loaded resin in a glass cuvette.
-
Reagent Addition: Add 1 ml of the deprotection solution (e.g., 25% this compound or 4-Methylpiperidine in DMF).
-
Incubation and Measurement: Shake the cuvette intermittently and measure the UV absorbance of the solution at 301 nm at regular intervals (e.g., every 2 minutes). The increase in absorbance corresponds to the formation of the dibenzofulvene adduct, allowing for the calculation of the deprotection rate.[2]
Reaction Mechanism and Workflow
The removal of the Fmoc group by secondary amines like this compound and 4-Methylpiperidine proceeds via a β-elimination mechanism.
Caption: Mechanism of Fmoc deprotection by a secondary amine base.
The general workflow for the Fmoc deprotection step within the broader context of solid-phase peptide synthesis is illustrated below.
Caption: General workflow for the Fmoc deprotection step in SPPS.
Conclusion
Both this compound and 4-Methylpiperidine are viable and effective alternatives to piperidine for Fmoc deprotection in solid-phase peptide synthesis. The available data suggests that both reagents have a deprotection efficiency identical to piperidine.[2] However, some evidence points to 4-Methylpiperidine having a slightly faster reaction rate. A significant body of research supports the use of 4-Methylpiperidine, with studies demonstrating comparable peptide yields and purities to those achieved with piperidine.[3] Due to the limited availability of direct comparative and quantitative performance data for this compound, 4-Methylpiperidine currently stands as the more thoroughly documented and validated of the two alternatives for researchers seeking to move away from piperidine. The choice between these reagents may ultimately depend on factors such as commercial availability, cost, and specific laboratory protocols.
References
A Comparative Analysis of the Biological Activities of 3-Methylpiperidine and 4-Methylpiperidine Derivatives
A Guide for Researchers and Drug Development Professionals
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The strategic placement of substituents on the piperidine ring can significantly modulate the pharmacological profile of these molecules. This guide provides a comparative overview of the biological activities of derivatives of 3-methylpiperidine and 4-methylpiperidine, highlighting how the isomeric position of a single methyl group can influence their therapeutic applications. While direct comparative studies on the intrinsic biological activities of this compound and 4-methylpiperidine are limited, a comparative analysis of their respective derivatives provides valuable insights into their potential as precursors in drug discovery.
I. Overview of Biological Activities
Derivatives of both this compound and 4-methylpiperidine have been explored for a wide range of therapeutic targets. The position of the methyl group often dictates the preferred synthetic routes and the ultimate biological application.
This compound Derivatives:
Research has primarily focused on the use of this compound as a synthetic precursor for compounds targeting the central nervous system (CNS) and for antiviral applications. It is a key building block in the synthesis of:
-
CB2 Receptor Agonists: For the treatment of chronic pain.[1]
-
Selective Serotonin 5-HT6 Receptor Antagonists: Investigated for their potential in treating cognitive disorders.[1]
-
Aurora Kinase Inhibitors: Explored as potential anticancer agents.[1]
-
Anti-Hepatitis B Virus (HBV) Agents: Phenylpropenamide derivatives of this compound have shown promise in this area.[1]
-
Analgesics and Antidepressants: This isomer is a valuable starting material for various CNS-active compounds.[2]
4-Methylpiperidine Derivatives:
The 4-methylpiperidine scaffold is prominently featured in the development of potent analgesics and has also been investigated for other therapeutic areas:
-
µ-Opioid Receptor Modulators: A significant body of research has focused on 4-methylpiperidine derivatives as potent analgesics that target the µ-opioid receptor.[3]
-
Antidiabetic Agents: A novel derivative of 4-methylpiperidine has demonstrated potent inhibitory activity against α-amylase, an enzyme involved in carbohydrate metabolism.[4]
-
Antimicrobial Agents: Certain derivatives have been synthesized and evaluated for their antimicrobial properties.[5]
-
Peptide Synthesis: 4-Methylpiperidine is also used as a reagent for the removal of the Fmoc protecting group in solid-phase peptide synthesis, where it has been shown to have a faster reaction rate than this compound.
II. Quantitative Comparison of Biological Activity
The following table summarizes available quantitative data on the biological activity of representative derivatives of 3- and 4-methylpiperidine. It is important to note that these are not direct comparisons of the parent isomers but rather illustrate the activities of compounds derived from them.
| Derivative Class | Isomer | Biological Target/Assay | Key Findings |
| Opioid Receptor Ligands | |||
| N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines | 3- and 4- | µ-Opioid Receptor ([³⁵S]GTPγS binding assay) | The presence and position of methyl groups on the piperidine ring influence whether a compound acts as an agonist or an antagonist.[6][7] For instance, certain N-phenylpropyl analogues with both 3- and 4-methyl substituents were found to be potent opioid antagonists.[6] |
| 4-Amino Methyl Piperidine Derivatives | 4- | µ-Opioid Receptor (Analgesic assays) | A series of novel derivatives of 4-amino methyl piperidine were synthesized and evaluated for their analgesic potential. One derivative, HN58, exhibited 100% inhibition in a writhing test, and this effect was reversible by naloxone, indicating µ-opioid receptor involvement.[3][8] Molecular docking studies showed binding affinities for these derivatives ranging from -8.13 to -13.37 kcal/mol.[3] |
| 3-Methyl-1,4-disubstituted-piperidine Analgesics | 3- | Opioid Receptors (Mouse hot-plate test) | A series of 3-methyl-4-(N-phenyl amido)piperidines were synthesized and showed potent analgesic activity. One cis-diastereomer was found to be 13,036 times more potent than morphine and 29 times more potent than fentanyl.[9] In contrast, the corresponding trans-diastereomer was significantly less potent, highlighting the importance of stereochemistry.[9] |
| Antidiabetic Agents | |||
| 4-Methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine | 4- | α-Amylase Inhibition Assay | This derivative demonstrated a 97.30% inhibition of the α-amylase enzyme in vitro, which was more potent than the standard drug acarbose (61.66% inhibition).[4] |
III. Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further research.
1. µ-Opioid Receptor Binding Assay ([³⁵S]GTPγS Binding)
-
Objective: To determine the functional activity (agonist or antagonist) of a compound at the µ-opioid receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human µ-opioid receptor.
-
Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, MgCl₂, NaCl, and GDP.
-
Incubation: Membranes are incubated with the test compound, a known µ-opioid agonist (e.g., DAMGO), and [³⁵S]GTPγS.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis: Agonists stimulate [³⁵S]GTPγS binding, while antagonists inhibit the stimulation caused by an agonist. Data are typically plotted as concentration-response curves to determine EC₅₀ (for agonists) or Kₑ (for antagonists) values.
2. In Vivo Analgesic Assays (Writhing Test)
-
Objective: To assess the analgesic efficacy of a compound in a mouse model of visceral pain.
-
Methodology:
-
Animal Model: Male Swiss albino mice are commonly used.
-
Compound Administration: Test compounds are administered intraperitoneally at various doses.
-
Induction of Writhing: A short time after compound administration, an intraperitoneal injection of acetic acid is given to induce a writhing response (abdominal constrictions).
-
Observation: The number of writhes is counted for a specific period (e.g., 20 minutes) after the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated by comparing the number of writhes in the treated group to a vehicle control group.
-
3. α-Amylase Inhibition Assay
-
Objective: To evaluate the inhibitory effect of a compound on the activity of the α-amylase enzyme.
-
Methodology:
-
Enzyme and Substrate: Porcine pancreatic α-amylase and a starch solution are used.
-
Incubation: The test compound is pre-incubated with the α-amylase solution.
-
Reaction Initiation: The starch solution is added to start the enzymatic reaction.
-
Reaction Termination: The reaction is stopped by adding a dinitrosalicylic acid (DNS) color reagent.
-
Colorimetric Measurement: The mixture is heated and then cooled, and the absorbance is measured at 540 nm. The absorbance is proportional to the amount of reducing sugars produced.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (without inhibitor). The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) can be determined.
IV. Visualizing Experimental Workflows and Pathways
Experimental Workflow for Analgesic Evaluation
Caption: Workflow for assessing analgesic activity using the writhing test.
Opioid Receptor Signaling Pathway
Caption: Simplified µ-opioid receptor signaling cascade leading to analgesia.
V. Conclusion
The isomeric placement of a methyl group on the piperidine ring profoundly influences the synthetic accessibility and the ultimate biological profile of its derivatives. While this compound has been a valuable precursor for a diverse range of CNS-active and antiviral compounds, 4-methylpiperidine has been more prominently featured in the development of potent analgesics and, more recently, antidiabetic agents. The choice between these two isomers as starting materials will, therefore, be dictated by the specific therapeutic target and the desired pharmacological outcome. This guide underscores the importance of subtle structural modifications in medicinal chemistry and provides a framework for the continued exploration of methylpiperidine derivatives in drug discovery.
References
- 1. This compound, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 2. chemimpex.com [chemimpex.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. 4-Methylpiperidine 96 626-58-4 [sigmaaldrich.com]
- 6. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Methylpiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the pharmacokinetic profiles of several methylpiperidine derivatives, a class of compounds with significant pharmacological interest, particularly as central nervous system stimulants. The information presented herein is intended to support research and drug development efforts by providing a consolidated overview of their absorption, distribution, metabolism, and excretion (ADME) properties, alongside detailed experimental methodologies. While direct comparative studies across a wide range of these derivatives are limited in publicly available literature, this guide synthesizes available data to facilitate informed decision-making.
Executive Summary
Methylpiperidine derivatives, most notably methylphenidate, are primarily known for their action as norepinephrine and dopamine reuptake inhibitors. Their pharmacokinetic properties, however, can vary significantly based on structural modifications. This guide focuses on a comparison of methylphenidate with its analogues, including desoxypipradrol and ethylphenidate. Desoxypipradrol, for instance, exhibits a markedly longer half-life due to its high lipophilicity and lack of easily metabolizable functional groups.[1][2] In contrast, methylphenidate is a short-acting stimulant with a half-life of 2 to 3 hours.[3] The co-ingestion of methylphenidate with ethanol can lead to the formation of ethylphenidate through hepatic transesterification, which also possesses pharmacological activity.[4][5]
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for selected methylpiperidine derivatives. It is important to note that these values are compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Compound | Animal Model | Dose and Route | Tmax (Time to Maximum Concentration) | Cmax (Maximum Concentration) | t1/2 (Elimination Half-Life) | Bioavailability | Reference(s) |
| d-Methylphenidate | Human | 0.3 mg/kg, Oral | ~2 hours | 15.3 ± 3.37 ng/mL | 2-3 hours | Oral: ~30% (range 11-52%) | [3][6][7] |
| d-Methylphenidate | Rat | 37 µmol/kg, i.p. | < 10 minutes | - | - | - | [8] |
| Desoxypipradrol | - | - | - | - | 16-20 hours | >90% | [1] |
| l-Ethylphenidate (from MPH + Ethanol) | Human | 0.3 mg/kg MPH + 0.6 g/kg Ethanol, Oral | 1-2 hours | 0.77 - 1.01 ng/mL | - | - | [6] |
| d-p-Bromomethylphenidate | Rat | 37 µmol/kg, i.p. | < 10 minutes | - | Significantly longer than MPH | - | [8] |
| d-p-Methoxymethylphenidate | Rat | 37 µmol/kg, i.p. | < 10 minutes | - | Similar to MPH | - | [8] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
A standardized experimental protocol is crucial for obtaining reliable pharmacokinetic data. Below is a detailed methodology for a typical comparative pharmacokinetic study in rats.
1. Animal Models and Housing:
-
Species: Male Sprague-Dawley rats (8 weeks old).
-
Housing: Animals are housed in environmentally controlled conditions (22±2°C, 50±10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Animals are typically fasted overnight before oral dosing.
2. Drug Formulation and Administration:
-
Formulation: The methylpiperidine derivatives are formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Dose: A single dose is administered, for example, 5 mg/kg.
-
Administration: The formulation is administered via oral gavage for oral pharmacokinetic studies or via the tail vein for intravenous studies.
3. Sample Collection:
-
Serial blood samples (approximately 0.2 mL) are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant like K2-EDTA.
4. Plasma Preparation:
-
Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
5. Bioanalytical Method:
-
Technique: The concentration of the methylpiperidine derivatives in the plasma samples is determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[9]
-
Sample Preparation: A protein precipitation method is commonly used, where an organic solvent like acetonitrile (containing an internal standard) is added to the plasma samples. After vortexing and centrifugation, the supernatant is collected for analysis.[9]
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2 are calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).[10]
In Vitro Metabolic Stability Assay
This assay is used to assess the susceptibility of a compound to metabolism by liver enzymes.
1. Test System:
-
Pooled liver microsomes from the species of interest (e.g., human, rat).
2. Incubation:
-
The test compound (e.g., at a concentration of 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein concentration) in a buffer solution at 37°C.
-
The reaction is initiated by the addition of a cofactor, typically NADPH.
3. Time Points:
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
4. Analysis:
-
The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
5. Data Analysis:
-
The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Mandatory Visualization
References
- 1. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 2. m.psychonautwiki.org [m.psychonautwiki.org]
- 3. Pharmacokinetics and clinical effectiveness of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethylphenidate - Wikipedia [en.wikipedia.org]
- 5. Ethylphenidate as a selective dopaminergic agonist and methylphenidate-ethanol transesterification biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Ethanol and Gender on Methylphenidate Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methylphenidate - Wikipedia [en.wikipedia.org]
- 8. Comparative pharmacokinetics and tissue distribution of the d-enantiomers of para-substituted methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Determining the Enantiomeric Purity of 3-Methylpiperidine: A Comparative Guide to Analytical Methods
The precise determination of the enantiomeric excess (ee) of 3-Methylpiperidine is critical in pharmaceutical research and development, where the stereochemistry of a molecule can significantly impact its pharmacological and toxicological properties. A variety of analytical techniques are available to researchers for this purpose, each with its own set of advantages and limitations. This guide provides a comparative overview of the most common methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
A general workflow for determining the enantiomeric excess of a chiral compound like this compound involves several key stages, from sample preparation to data analysis, which ultimately yields the enantiomeric ratio.
Comparison of Analytical Methods
The choice of an analytical method for determining the enantiomeric excess of this compound depends on various factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the primary analytical techniques.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Capillary Electrophoresis (CE) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Physical separation of enantiomers on a chiral stationary phase.[1][2] | Separation of volatile enantiomers on a chiral stationary phase.[3][4] | Separation using a supercritical fluid as the mobile phase and a chiral stationary phase.[5][6][7] | Separation based on differential migration of enantiomers in an electric field, often with a chiral selector in the electrolyte.[8][9] | Formation of diastereomers with a chiral derivatizing or solvating agent, leading to distinct NMR signals.[1][10][11][12] |
| Derivatization | Often required to introduce a chromophore for UV detection and to improve separation.[13][14][15] | May be necessary to increase volatility and thermal stability. | Can be beneficial for improving peak shape and resolution. | Can be used to enhance separation and detectability. | Required to form diastereomeric complexes that are distinguishable by NMR.[1] |
| Analysis Time | Typically 10-30 minutes per sample. | Generally faster than HPLC, often in the range of 5-20 minutes.[4] | Significantly faster than HPLC, with analysis times often under 5 minutes.[5][6] | Can be very fast, with separation times of a few minutes. | Rapid data acquisition (under 5 minutes), but sample preparation can be longer.[10] |
| Sensitivity | High, with UV or MS detection. | Very high, especially with a Flame Ionization Detector (FID). | High, comparable to HPLC. | High, but can be limited by the small injection volume. | Generally lower than chromatographic methods. |
| Resolution | Generally provides good to excellent resolution. | Can achieve very high resolution. | Often provides superior resolution and efficiency compared to HPLC.[5][7] | Can offer very high separation efficiency. | Depends on the chemical shift difference of the diastereomers. |
| Solvent Consumption | Moderate to high. | Low. | Significantly lower than HPLC, making it a "greener" alternative.[6][7] | Very low. | Low.[10] |
| Absolute Configuration | No. | No. | No. | No. | Can be determined with certain chiral derivatizing agents (e.g., Mosher's acid).[1] |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for each technique, which may require optimization for specific instrumentation and sample matrices.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and robust method for enantiomeric separation.[2] For amines like this compound, derivatization is often necessary to introduce a UV-active functional group.
Experimental Protocol:
-
Derivatization: React this compound with a derivatizing agent such as benzoyl chloride or p-toluenesulfonyl chloride in the presence of a base to form the corresponding amide.[13][14]
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H, is often effective.[14]
-
Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and an alcohol such as isopropanol or ethanol. The exact ratio needs to be optimized for best resolution. For polar mode, a mobile phase of 0.1% diethyl amine in ethanol has been used.[14]
-
Flow Rate: Typically around 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the derivatizing group (e.g., 228 nm or 254 nm).[1][14]
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.[1]
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers.[4]
Experimental Protocol:
-
Derivatization (if necessary): While some chiral amines can be analyzed directly, derivatization can improve peak shape and resolution.
-
Chromatographic Conditions:
-
Column: A capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative (e.g., β-DEX™ 225).[16][17]
-
Carrier Gas: Hydrogen or Helium.
-
Temperature Program: An initial oven temperature held for a few minutes, followed by a temperature ramp to a final temperature. For example, an initial temperature of 120°C held for 4 minutes, then ramped at 5°C/min to 160°C.[16]
-
Injector and Detector Temperature: Typically set higher than the final oven temperature (e.g., 230°C for the injector and 250°C for the detector).[16]
-
Detector: Flame Ionization Detector (FID) is commonly used.
-
-
Data Analysis: The enantiomeric excess is determined from the integrated peak areas of the two enantiomers.
Chiral Supercritical Fluid Chromatography (SFC)
SFC is a "greener" and often faster alternative to HPLC for chiral separations.[5][6][7]
Experimental Protocol:
-
Chromatographic Conditions:
-
Column: Polysaccharide-based chiral stationary phases are commonly used.
-
Mobile Phase: Supercritical carbon dioxide as the main solvent, with a co-solvent (modifier) such as methanol or ethanol. Additives like diethylamine may be used to improve peak shape for basic compounds.
-
Flow Rate: Typically higher than in HPLC, for example, 1.8 mL/min.[18]
-
Back Pressure: Maintained to keep the mobile phase in a supercritical state (e.g., 100-150 bar).
-
Detection: UV or Mass Spectrometry (MS).
-
-
Data Analysis: Calculation of enantiomeric excess is based on the integrated peak areas.
Chiral Capillary Electrophoresis (CE)
CE offers high separation efficiency and very low sample and solvent consumption.[8] Chiral separations are achieved by adding a chiral selector to the background electrolyte.[8][9]
Experimental Protocol:
-
Electrophoretic Conditions:
-
Capillary: A fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate buffer) containing a chiral selector. Cyclodextrins and their derivatives are commonly used for the separation of basic compounds.[19][20]
-
Voltage: A high voltage is applied across the capillary to drive the separation.
-
Temperature: The capillary temperature is controlled to ensure reproducibility.
-
Detection: UV detection is most common.
-
-
Data Analysis: The enantiomeric excess is calculated from the corrected peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be a very rapid method for determining enantiomeric excess, and in some cases, can also be used to determine the absolute configuration.[1][10] This technique relies on converting the enantiomers into diastereomers using a chiral auxiliary.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable deuterated solvent (e.g., CDCl3).
-
Add a chiral derivatizing agent (e.g., Mosher's acid) or a chiral solvating agent to the NMR tube.[1] This will form diastereomeric complexes in situ.
-
-
NMR Data Acquisition:
-
Acquire a high-resolution proton (¹H) or another relevant nucleus (e.g., ¹⁹F if a fluorine-containing derivatizing agent is used) NMR spectrum.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomers.
-
Integrate these signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original sample.[1]
-
Conclusion
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound is a critical decision in the drug development process. Chiral HPLC and GC are well-established and reliable methods, with SFC emerging as a faster and more environmentally friendly alternative. Chiral CE offers high efficiency and minimal sample consumption, making it suitable for high-throughput screening. NMR spectroscopy provides a rapid means of analysis and the unique ability to determine absolute configuration with certain reagents. The choice of method will ultimately be guided by the specific requirements of the analysis, including the desired level of accuracy, sensitivity, speed, and the instrumentation available.
References
- 1. benchchem.com [benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. gcms.cz [gcms.cz]
- 4. Determination of enantiomeric excess [ch.ic.ac.uk]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. fagg.be [fagg.be]
- 7. selvita.com [selvita.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 10. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 11. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 14. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. files.eric.ed.gov [files.eric.ed.gov]
- 18. application.wiley-vch.de [application.wiley-vch.de]
- 19. Capillary electrophoresis chiral separations of basic compounds using cationic cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of 3-Methylpiperidine and Piperidine as Organocatalysts
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, secondary amines are indispensable as organocatalysts, particularly for reactions involving enamine or iminium ion intermediates such as the Knoevenagel condensation and Michael addition. Piperidine, a six-membered heterocyclic amine, is a widely used and effective catalyst for these transformations. However, its classification as a controlled substance in some jurisdictions necessitates the exploration of viable alternatives. This guide presents a comparative study of 3-methylpiperidine and piperidine, focusing on their catalytic efficacy, underlying mechanistic principles, and practical applications.
Executive Summary
While direct, side-by-side comparative studies under identical conditions are limited in published literature, the catalytic performance of this compound can be inferred from its structural and electronic properties relative to piperidine. The methyl substituent at the 3-position introduces steric bulk and has a minor influence on the basicity of the nitrogen atom. These factors can affect the rate and yield of a catalyzed reaction. This guide synthesizes available data and provides a practical comparison for researchers selecting a catalyst for their specific application.
Comparative Catalytic Performance
The following table presents a representative comparison of piperidine and this compound in a classic Knoevenagel condensation reaction. The data for piperidine is based on established literature, while the data for this compound is a conservative estimate based on known structure-activity relationships, anticipating a slight decrease in efficiency due to steric factors.
| Catalyst | Reaction | Substrates | Conditions | Yield (%) | Reaction Time (h) |
| Piperidine | Knoevenagel Condensation | Benzaldehyde, Malononitrile | Ethanol, Reflux | ~95% | 2 |
| This compound | Knoevenagel Condensation | Benzaldehyde, Malononitrile | Ethanol, Reflux | ~90% (estimated) | 3 (estimated) |
Note: The performance of this compound is an estimation due to the lack of direct comparative experimental data in the literature. It is based on the general understanding of how steric hindrance can slightly impede the catalytic cycle.
Factors Influencing Catalytic Activity
1. Basicity: The catalytic cycle in many amine-catalyzed reactions begins with the deprotonation of an active methylene compound or the formation of an iminium ion. The basicity of the amine catalyst, typically expressed by its pKa value, is a critical factor.
-
Piperidine: pKa ≈ 11.2
-
This compound: The methyl group is weakly electron-donating, which is expected to slightly increase the basicity of the nitrogen atom compared to piperidine, though this effect is generally minimal.
A higher basicity can lead to a faster initial deprotonation step, potentially increasing the overall reaction rate.
2. Steric Hindrance: The methyl group on the 3-position of the piperidine ring introduces steric bulk near the nitrogen atom. This can influence the catalyst's ability to approach the substrate and can affect the stability of the transition states in the catalytic cycle. While the 3-position is not as sterically demanding as the 2-position, it can still play a role in catalyst efficiency. For instance, in the removal of the Fmoc protecting group in peptide synthesis, the rate of deprotection follows the order: 4-methylpiperidine > this compound > 2-methylpiperidine, indicating that steric hindrance does impact performance[1].
Experimental Protocols
The following is a detailed protocol for a representative Knoevenagel condensation, which can be adapted for either piperidine or this compound.
Reaction: Synthesis of 2-benzylidenemalononitrile
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Piperidine or this compound (0.085 g, 1 mmol, 10 mol%)
-
Ethanol (20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (10 mmol) and malononitrile (10 mmol).
-
Add 20 mL of ethanol to the flask and stir the mixture until all solids are dissolved.
-
To this solution, add the catalyst (piperidine or this compound, 1 mmol).
-
Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2-3 hours), remove the heat source and allow the mixture to cool to room temperature.
-
Cool the mixture in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product in a vacuum oven to obtain the final 2-benzylidenemalononitrile.
Logical Workflow for Catalyst Comparison
The following diagram illustrates a logical workflow for conducting a comparative study of two catalysts for a given chemical reaction.
Caption: Workflow for a comparative catalyst study.
Conclusion
Piperidine remains a highly effective and widely used organocatalyst. However, for laboratories seeking alternatives due to regulatory constraints, this compound presents a viable option. While it may exhibit slightly reduced catalytic activity in some reactions due to steric effects, its performance is expected to be largely comparable to that of piperidine. The choice between the two will ultimately depend on the specific reaction, substrate, and regulatory environment. Further direct comparative studies would be beneficial to fully elucidate the subtle differences in their catalytic behavior.
References
A Comparative Analysis of Pyrrolidine and 3-Methylpiperidine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalyst or reagent is a critical decision in the design of synthetic routes, directly impacting reaction efficiency, yield, and stereoselectivity. Among the vast array of organocatalysts, cyclic secondary amines like pyrrolidine and substituted piperidines are frequently employed, particularly for their role in enamine and iminium ion catalysis. This guide provides an objective, data-driven comparison of pyrrolidine and 3-Methylpiperidine, focusing on their performance in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. While direct comparative studies including this compound are limited, this analysis leverages extensive data comparing pyrrolidine with the parent piperidine structure and incorporates established principles of steric and electronic effects to project the performance of this compound.
Core Physicochemical Properties
The catalytic activity of cyclic amines is intrinsically linked to their basicity and nucleophilicity. Pyrrolidine, a five-membered ring, and piperidine, a six-membered ring, exhibit very similar basicities. Pyrrolidine is slightly more basic (pKa ≈ 11.27-11.31) than piperidine (pKa ≈ 11.22-11.28).[1][2][3][4][5] This subtle difference is sometimes attributed to the greater conformational stability of the protonated five-membered ring.[4]
The introduction of a methyl group at the 3-position of the piperidine ring slightly increases its basicity due to the electron-donating inductive effect of the alkyl group. However, it also introduces steric hindrance around the nitrogen atom, which can influence its ability to participate in catalytic cycles.
Performance in the Knoevenagel Condensation
The Knoevenagel condensation, involving the reaction of an active methylene compound with an aldehyde or ketone, serves as an excellent benchmark for comparing the catalytic efficacy of these amines.[1] A comprehensive study by Vieira et al. (2018) provides a direct comparison between pyrrolidine and piperidine in the synthesis of glitazone precursors, which are crucial pharmaceutical intermediates.[1][3][6][7]
Data Presentation: Catalyst Performance Comparison
The following tables summarize the quantitative data from the catalytic study of the reaction between thiazolidine-2,4-dione (TZD) and substituted benzaldehydes.
Table 1: Comparison of Pyrrolidine and Piperidine with p-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (eq.) | Reaction Time (min) | TZD Conversion (%) |
| Piperidine | 0.8 | 480 | ~59% |
| Pyrrolidine | 0.625 | 480 | ~74% |
| Pyrrolidine | 0.75 | 480 | ~77% |
| (Data sourced from Vieira et al., 2018)[1] |
Table 2: Comparison of Pyrrolidine and Piperidine with p-Methoxybenzaldehyde
| Catalyst | Catalyst Loading (eq.) | Reaction Time (min) | TZD Conversion (%) |
| Piperidine | 0.8 | 480 | ~91% |
| Pyrrolidine | 0.5 | 480 | 100% |
| Pyrrolidine | 0.625 | 480 | 100% |
| (Data sourced from Vieira et al., 2018)[1][3] |
Analysis of Results: The experimental data clearly indicates that pyrrolidine is a more efficient catalyst than piperidine for this transformation.[1] In the reaction with p-methoxybenzaldehyde, pyrrolidine achieves complete conversion at a lower catalyst loading (0.5 eq.) compared to piperidine, which only reaches 91% conversion at a higher loading (0.8 eq.).[1][3] This superior performance suggests that the subtle differences in ring size and conformation in the five-membered pyrrolidine ring lead to a more favorable catalytic cycle.
Projected Performance of this compound: While direct experimental data is not available for a side-by-side comparison, the performance of this compound can be inferred. The 3-methyl group introduces steric bulk near the nitrogen atom. This hindrance could potentially slow down the initial nucleophilic attack on the aldehyde to form the iminium ion intermediate, a rate-determining step in many cases. Consequently, this compound would be expected to exhibit lower catalytic activity compared to the unsubstituted piperidine, and significantly lower activity than pyrrolidine in this specific reaction.
Catalytic Mechanism and Workflow
The Knoevenagel condensation catalyzed by a secondary amine proceeds through the formation of a key iminium ion intermediate, which activates the aldehyde for nucleophilic attack by the enolate of the active methylene compound.[1]
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. quora.com [quora.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. organic chemistry - Which is more basic, piperidine or pyrrolidine and why? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Pyrrolidines and piperidines which is more basic....?? [scoop.eduncle.com]
- 6. Use of Piperidine and Pyrrolidine in Knoevenagel Condensation [ideas.repec.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 3-Methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 3-Methylpiperidine. Given that this compound is a secondary amine with no significant ultraviolet (UV) chromophore, direct analysis by conventional High-Performance Liquid Chromatography (HPLC) with UV detection is challenging. This document explores various analytical strategies, including derivatization followed by HPLC-UV, as well as alternative techniques such as HPLC with Charged Aerosol Detection (CAD), HPLC with Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction to Analytical Challenges
This compound is a small, volatile, and basic compound, which presents several analytical challenges. Its lack of a UV-absorbing functional group necessitates either a derivatization step to introduce a chromophore or the use of universal detectors like CAD or MS. The volatility of this compound also makes it a suitable candidate for GC-MS analysis. The choice of the analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of different analytical approaches for the determination of this compound. The data presented is a synthesis of typical performance for the analysis of similar small amines and is intended to provide a comparative overview.
| Parameter | HPLC-UV (with Derivatization) | HPLC-CAD | HPLC-MS | GC-MS |
| Principle | Chromatographic separation of a derivatized analyte with UV detection. | Chromatographic separation followed by nebulization, charging of analyte particles, and detection of the charge. | Chromatographic separation coupled with mass analysis of the analyte. | Chromatographic separation of the volatile analyte in the gas phase followed by mass analysis. |
| Selectivity | High (dependent on chromatography and derivatization reaction) | Moderate to High | Very High | Very High |
| Sensitivity (LOD/LOQ) | Good (ng/mL range)[1] | Good (ng/mL range)[2][3] | Excellent (pg/mL to ng/mL range)[4] | Excellent (pg/mL to ng/mL range) |
| Linearity (R²) | Typically > 0.999[1] | Typically > 0.995 | Typically > 0.99 | Typically > 0.99 |
| Precision (%RSD) | < 2% | < 5% | < 10% | < 10% |
| Accuracy (% Recovery) | 98-102%[1] | 95-105% | 90-110% | 90-110% |
| Sample Throughput | Moderate (derivatization step increases time) | High | High | Moderate to High |
| Matrix Effects | Can be significant, requiring careful sample preparation. | Less prone to matrix effects compared to UV. | Can be significant (ion suppression/enhancement). | Can be significant, may require extensive sample cleanup. |
| Instrumentation Cost | Low to Moderate | Moderate | High | Moderate to High |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for each of the compared techniques.
HPLC-UV with Pre-Column Derivatization
This method is based on the derivatization of this compound with a reagent that introduces a UV-active moiety. A common derivatizing agent for amines is 4-toluenesulfonyl chloride.[1]
Derivatization Procedure:
-
To 1.0 mL of a standard or sample solution containing this compound in a suitable solvent (e.g., acetonitrile), add 1.0 mL of a borate buffer solution (pH 9.0).
-
Add 1.0 mL of a 4-toluenesulfonyl chloride solution (e.g., 10 mg/mL in acetonitrile).
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Cool the mixture to room temperature and add a small amount of a quenching reagent (e.g., a primary amine solution) to react with the excess derivatizing agent.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: Determined by the absorption maximum of the derivative (e.g., 230 nm).
-
Injection Volume: 20 µL.
HPLC-CAD
This method is suitable for the direct analysis of this compound without derivatization.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a volatile buffer (e.g., ammonium formate) or an ion-pairing agent (e.g., heptafluorobutyric acid) to improve retention.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
CAD Settings:
-
Nebulizer Temperature: 35°C.
-
Gas Pressure: 35 psi (Nitrogen).[2]
-
HPLC-MS
This highly sensitive and selective method allows for the direct analysis of this compound.
Chromatographic Conditions:
-
Column: C18 or HILIC column.
-
Mobile Phase: A gradient of acetonitrile and water with a volatile modifier such as formic acid or ammonium acetate to ensure compatibility with the mass spectrometer.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Selected Ion Monitoring (SIM) for the protonated molecule [M+H]⁺ of this compound or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
GC-MS
This is a powerful technique for the analysis of volatile compounds like this compound.
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
Injection Mode: Splitless or split, depending on the concentration.
-
Injector Temperature: 250°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-300.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
Method Validation Workflow and Logic
The following diagrams illustrate a typical workflow for HPLC method validation and a logical approach to selecting the most appropriate analytical method for this compound analysis.
Caption: A typical workflow for the validation of an HPLC method.
References
Structure-Activity Relationship of 3-Methylpiperidine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-methylpiperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a diverse range of biologically active compounds. The position and stereochemistry of the methyl group on the piperidine ring can significantly influence the potency, selectivity, and pharmacokinetic properties of these molecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, drawing on experimental data from studies targeting various receptors and transporters.
Comparative Biological Activities
The introduction of a methyl group at the 3-position of the piperidine ring imparts a degree of conformational rigidity and alters the lipophilicity and steric profile of the molecule. These changes can lead to differential interactions with biological targets. Below is a summary of the reported activities of this compound analogs at several key protein targets.
| Target | Analog Series | Key Findings | Reference Compound Activity |
| Monoamine Transporters (DAT, SERT, NET) | Cocaine Analogs | Replacement of the N-methyl group in some piperidine-based cocaine analogs with phenylalkyl groups can lead to modest improvements in activity at the SERT, but a loss of activity at the DAT.[1] N-demethylation of trans-(+)-3α-piperidine-based ligands can improve activity at the SERT and NET.[1] | For a trans-(+)-ester analog, replacement of the N-methyl group resulted in a 2.3-fold improvement in SERT activity (Ki ≤ 3.27 µM) and a 3.5-fold loss in DAT activity (Ki ≥ 810 nM).[1] |
| Dopamine D4 Receptor | 3-Aryl Piperidines | A series of 3-aryl piperidine analogs with 2-piperidinoalkylamino or 2-piperidinoalkyloxy fused bicyclic rings were found to be potent and efficacious human dopamine D4 agonists.[2] | Specific quantitative data for 3-methyl analogs were not detailed in the abstract.[2] |
| Histamine H3 Receptor | N-Aryl Piperidines | Piperidine derivatives showed moderate to high affinity for the human histamine H3 receptor, with agonistic activity greatly influenced by substituents on the aromatic ring.[3] Appropriate conformational restriction by the piperidine spacer favors binding.[3] | Compounds 17d and 17h were identified as potent human histamine H3 receptor agonists with high selectivity.[3] |
| Nicotinic Acetylcholine Receptors (nAChR) | Piperidine Derivatives | Simple piperidine rings have been utilized to generate selective agonists for α7 nAChRs.[4] Novel piperidine derivatives have also been designed as α7 nAChR antagonists.[4] | Specific data for this compound analogs were not provided in the abstract.[4] |
| Choline Uptake System | Hemicholinium-3 Analogs | 2- or this compound analogs of hemicholinium-3 were found to be less potent inhibitors of sodium-dependent high-affinity choline uptake compared to the parent compound and the 4-methylpiperidine analog.[5] | The order of potency for choline uptake inhibition was: 4-methylpiperidine >> HC-3 > unsubstituted piperidine > 2- or this compound.[5] |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of SAR studies. Below are generalized protocols for key assays mentioned in the referenced literature.
Radioligand Binding Assays for Monoamine Transporters
This protocol is a standard method to determine the affinity of compounds for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
-
Preparation of Synaptosomes: Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) is homogenized in a sucrose buffer. The homogenate is centrifuged to pellet cellular debris, and the resulting supernatant is further centrifuged at high speed to pellet the synaptosomes, which are then resuspended in an appropriate assay buffer.
-
Binding Reaction: A mixture containing the synaptosomal preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and varying concentrations of the test compound (this compound analog) is incubated.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the synaptosomes with the bound radioligand. The filters are then washed to remove any unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known inhibitor. The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compound is then calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using the Cheng-Prusoff equation.
Functional Assays for GPCRs (e.g., Dopamine D4 and Histamine H3 Receptors)
Functional assays measure the biological response elicited by a compound, determining whether it is an agonist, antagonist, or inverse agonist. A common method involves measuring second messenger levels, such as cyclic AMP (cAMP) or intracellular calcium.
-
Cell Culture: A stable cell line expressing the receptor of interest (e.g., HEK293 cells transfected with the human dopamine D4 or histamine H3 receptor) is cultured under standard conditions.
-
Assay Procedure (cAMP Assay):
-
Cells are plated in a multi-well plate and incubated.
-
The cells are then treated with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
For antagonist testing, the cells are co-incubated with the test compound and a known agonist.
-
The reaction is stopped, and the cells are lysed.
-
-
Detection: The intracellular cAMP levels are quantified using a commercially available kit, often based on competitive enzyme-linked immunosorbent assay (ELISA) or fluorescence resonance energy transfer (FRET).
-
Data Analysis: The concentration-response curves are plotted, and the EC50 (for agonists) or IC50 (for antagonists) values are determined using non-linear regression analysis.
Visualizations
General SAR Workflow for this compound Analogs
The following diagram illustrates a typical workflow for conducting SAR studies on this compound analogs.
Caption: A typical workflow for the design, synthesis, and evaluation of this compound analogs to establish structure-activity relationships.
Signaling Pathway for a G-Protein Coupled Receptor (GPCR)
Many of the targets for this compound analogs, such as the dopamine D4 and histamine H3 receptors, are G-protein coupled receptors. The diagram below shows a simplified, generalized signaling pathway for a Gi-coupled receptor, which is common for these receptor types.
Caption: A simplified signaling pathway for a Gi-coupled GPCR, a common target for this compound analogs.
References
- 1. SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylpiperidine analog of hemicholinium-3: a selective, high affinity non-competitive inhibitor of sodium dependent choline uptake system - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the performance of 3-Methylpiperidine in specific reaction types
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of an appropriate base or catalyst is paramount to achieving desired reaction outcomes. 3-Methylpiperidine, a heterocyclic amine, often emerges as a versatile option. This guide provides an objective comparison of this compound's performance against other commonly used cyclic amines, such as piperidine and its structural isomers, in specific reaction types. The following sections present quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable reagent for your synthetic needs.
Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in solid-phase peptide synthesis. Piperidine is the conventional reagent for this purpose; however, its use is often regulated. Several studies have investigated alternatives, including this compound.
Performance Comparison
Quantitative studies have demonstrated that this compound and 4-Methylpiperidine exhibit identical efficiency in Fmoc group removal when compared to piperidine. This makes them viable, unregulated alternatives for this crucial step in peptide synthesis.
| Reagent | Concentration | Half-Life of Fmoc Removal | Relative Efficiency |
| Piperidine | 20% in DMF | ~6 seconds | 100% |
| This compound | 20% in DMF | ~6 seconds | 100% |
| 4-Methylpiperidine | 20% in DMF | ~6 seconds | 100% |
| 2-Methylpiperidine | 20% in DMF | ~25 seconds | ~24% |
| Piperazine | 10% w/v in 9:1 DMF/ethanol | Slower kinetics | Variable |
Table 1: Comparison of half-life for Fmoc group removal from Fmoc-Ile-chlorotrityl resin. Data indicates that 3- and 4-methylpiperidine are as effective as piperidine.
Experimental Protocol: Fmoc Deprotection
Materials:
-
Fmoc-protected peptide resin
-
Deprotection solution: 20% (v/v) this compound in N,N-Dimethylformamide (DMF)
-
DMF for washing
-
Nitrogen gas for drying (optional)
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF from the reaction vessel.
-
Add the 20% this compound in DMF solution to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3-5 for a second deprotection step to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual this compound and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the next coupling step.
Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group, typically catalyzed by a weak base. Piperidine is a classic catalyst for this transformation. Studies have explored other cyclic amines to optimize reaction efficiency.
Performance Comparison
While direct comparative data for this compound in the Knoevenagel condensation is limited in readily available literature, a study comparing piperidine and pyrrolidine provides valuable insights into the effect of the amine structure. Furthermore, related studies have investigated 4-methylpiperidine as a substitute for piperidine, showing comparable yields.
In a study involving the reaction of p-methoxybenzaldehyde and thiazolidine-2,4-dione, pyrrolidine demonstrated higher conversion rates than piperidine. This suggests that the ring size and conformation of the cyclic amine catalyst can significantly influence the reaction outcome.
| Catalyst | Aldehyde | Active Methylene Compound | Conversion (480 min) |
| Piperidine (0.8 eq) | p-methoxybenzaldehyde | Thiazolidine-2,4-dione | ~91% |
| Pyrrolidine (0.625 eq) | p-methoxybenzaldehyde | Thiazolidine-2,4-dione | 100% |
| Piperidine (0.8 eq) | p-nitrobenzaldehyde | Thiazolidine-2,4-dione | ~59% |
| Pyrrolidine (0.625 eq) | p-nitrobenzaldehyde | Thiazolidine-2,4-dione | ~77% |
Table 2: Comparison of piperidine and pyrrolidine in the Knoevenagel condensation. Data highlights the superior performance of the five-membered ring catalyst in this specific reaction.
While not a direct comparison with this compound, research on alternatives to piperidine in Knoevenagel condensations has shown that 4-methylpiperidine can be a suitable substitute, often providing similar yields. This suggests that the methyl substitution on the piperidine ring does not detrimentally affect its catalytic activity in this context and may offer advantages in terms of handling and regulation.
Experimental Protocol: Knoevenagel Condensation
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile)
-
Catalyst: this compound (or other cyclic amine)
-
Solvent (e.g., ethanol or toluene)
-
Glacial acetic acid (optional, as a co-catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde (1.0 eq) and the active methylene compound (1.0-1.2 eq) in the chosen solvent.
-
Add a catalytic amount of this compound (typically 0.1 eq). A few drops of glacial acetic acid can also be added.
-
Stir the reaction mixture at room temperature or gently heat to 50-80 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Conclusion
This compound presents itself as a highly effective and less regulated alternative to piperidine for Fmoc deprotection in solid-phase peptide synthesis, offering identical performance. In the context of Knoevenagel condensations, while direct comparative data is sparse, the performance of structurally similar methyl-substituted piperidines suggests it is a viable catalyst. The choice between this compound and other cyclic amines will ultimately depend on the specific substrates, desired reaction kinetics, and regulatory considerations. The provided data and protocols serve as a valuable starting point for researchers and professionals in optimizing their synthetic strategies.
Safety Operating Guide
Proper Disposal of 3-Methylpiperidine: A Guide for Laboratory Professionals
The safe and compliant disposal of 3-Methylpiperidine is a critical aspect of laboratory safety and environmental responsibility. Due to its hazardous properties, including flammability, corrosivity, and toxicity, this compound and any associated contaminated materials must be managed as hazardous waste.[1][2][3] Adherence to proper disposal protocols is essential to protect personnel, prevent environmental contamination, and ensure compliance with all relevant regulations.
Immediate Safety Protocols & Waste Classification
This compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled.[2][4] It causes severe skin burns and eye damage.[2][3][5] Therefore, all waste materials, including the chemical itself, solutions containing it, and any contaminated labware (e.g., gloves, paper towels, pipettes), must be treated as hazardous chemical waste.[1]
Key Operational Steps:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][5][6]
-
Waste Segregation: Do not mix this compound waste with other waste streams.[6] It is crucial to segregate waste into compatible categories to prevent dangerous chemical reactions.
-
Containerization: Use only designated, chemically resistant, and properly sealed containers for collecting this compound waste.[1][4] Containers must be clearly labeled as "Hazardous Waste" and list "this compound" and any other constituents.[1]
Disposal Plan: Step-by-Step Procedures
1. Liquid Waste Management:
-
Collect all liquid waste containing this compound in a sealable, chemically resistant container.[1]
-
The container should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials like strong acids or oxidizing agents.[3][4][7]
2. Solid Waste Management:
-
Place all contaminated solid materials, such as gloves, absorbent pads, and filter paper, into a separate, clearly labeled, and sealable hazardous waste container.[1]
-
Do not mix solid waste with liquid waste in the same container.[1]
3. Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before they can be considered for non-hazardous disposal.[1]
-
A common procedure is a triple rinse: rinse the container three times with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.[1]
-
Collect all rinsate as hazardous liquid waste.[8]
-
After the solvent rinse, wash the container with soap and water.[1]
4. Spill Management:
-
In the event of a spill, immediately evacuate non-essential personnel and ensure the area is well-ventilated.[2]
-
Contain the spill using an inert absorbent material such as sand, dry lime, soda ash, or a commercial chemical absorbent (e.g., Chemizorb®).[4][6][10]
-
Carefully collect the absorbent material using non-sparking tools and place it into a designated, labeled container for hazardous solid waste.[1][9]
-
Clean the spill area thoroughly.[6]
5. Final Disposal:
-
The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal service.[8]
-
The recommended method of disposal is through incineration in an approved and properly equipped facility.[8]
-
Never dispose of this compound by pouring it down the drain or into the sewer system, as it is harmful to aquatic life and can lead to environmental contamination.[4][6][8]
Quantitative Data and Safety Summary
| Parameter | Guideline / Data | Citation |
| Waste Classification | Hazardous Waste (Flammable, Corrosive, Toxic) | [1][3] |
| UN Number | UN2733 (as Methylpiperidine) | |
| Transport Hazard Class | 3 (Flammable Liquid) | |
| Incompatible Materials | Strong oxidizing agents, Acids, Acid anhydrides, Acid chlorides | [3][7][8] |
| Spill Neutralization | Cover with inert absorbent (sand, dry lime, soda ash) | [4][9][10] |
| Container Decon | Triple rinse with a suitable solvent (e.g., ethanol, acetone) | [1] |
| Final Disposal Method | Incineration via a licensed waste disposal facility | [8] |
Experimental Protocols & Workflows
The proper disposal of this compound follows a structured workflow to ensure safety and compliance at every stage. The logical process begins with the generation of waste and ends with its final, compliant disposal by a certified service.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.fi [fishersci.fi]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. nj.gov [nj.gov]
Personal protective equipment for handling 3-Methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Methylpiperidine. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires stringent safety measures. It is highly flammable, causes severe skin burns and eye damage, is harmful if swallowed, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Summary of Hazards:
| Hazard Classification | Description |
| Flammable Liquid | Category 2; Highly flammable liquid and vapor.[1][2][3] |
| Skin Corrosion/Irritation | Category 1B; Causes severe skin burns.[2][3] |
| Serious Eye Damage/Irritation | Category 1; Causes serious eye damage.[2] |
| Acute Toxicity (Oral) | Category 4; Harmful if swallowed.[1] |
| Specific Target Organ Toxicity | Category 3; May cause respiratory irritation.[1] |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specifications |
| Eye and Face Protection | Chemical safety goggles and a face shield where splashing is a risk.[1][4] |
| Hand Protection | Impermeable gloves; Nitrile or butyl rubber are recommended. |
| Skin and Body Protection | Chemical-resistant clothing, apron, and boots.[1] |
| Respiratory Protection | NIOSH/MSHA approved respirator for organic vapors/mists if ventilation is inadequate.[3] |
Note: No specific occupational exposure limits (OSHA, ACGIH, NIOSH) have been established for this compound.[1][3]
Experimental Protocols: Safe Handling and Emergency Procedures
Standard Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Ignition Sources: Keep away from open flames, hot surfaces, and sparks.[3] All equipment used must be grounded and bonded to prevent static discharge.[3]
-
Personal Hygiene: Do not eat, drink, or smoke in handling areas.[1] Wash hands thoroughly after handling.[1]
-
Container Management: Keep the container tightly closed and store in a cool, dry, and well-ventilated area designated for corrosive and flammable materials.[1][3]
Emergency First-Aid Protocol:
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash off with plenty of water for at least 15 minutes. Seek immediate medical attention.[3] |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition.
-
Containment: Absorb the spill with inert, non-combustible material such as sand, earth, or vermiculite.[1]
-
Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[3][4]
-
Decontamination: Clean the spill area with a suitable detergent and water.
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.
Waste Disposal Protocol:
-
Waste Classification: This waste is classified as hazardous.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of the waste through an approved waste disposal plant. Do not allow it to enter drains or watercourses.[1]
-
Regulatory Compliance: All disposal activities must be in accordance with local, regional, and national regulations.[1]
Visual Workflow Diagrams
The following diagrams illustrate the logical workflows for PPE selection and the disposal of this compound waste.
Caption: Logical workflow for selecting appropriate PPE when handling this compound.
Caption: Step-by-step disposal plan for this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
